molecular formula C10H15NO B2957075 4-ethoxy-N-ethylaniline CAS No. 62885-82-9; 65570-13-0

4-ethoxy-N-ethylaniline

Cat. No.: B2957075
CAS No.: 62885-82-9; 65570-13-0
M. Wt: 165.236
InChI Key: LCIDBIBUGVRZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-ethylaniline is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.236. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-N-ethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-ethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-N-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIDBIBUGVRZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility and Stability of 4-Ethoxy-N-Ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 65570-13-0 Synonyms: N-Ethyl-p-phenetidine; N-Ethyl-4-ethoxyaniline Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol [1]

Part 1: Executive Technical Summary

4-Ethoxy-N-ethylaniline is a secondary aromatic amine and a lipophilic derivative of p-phenetidine. While often encountered as a trace impurity in the synthesis of phenacetin or ethoxyquin, it serves as a specialized intermediate in the production of liquid crystals and specific azo dyes.

For researchers and formulation scientists, this molecule presents a distinct solubility-stability paradox :

  • Solubility: Its N-ethyl substitution significantly reduces water solubility compared to its primary amine parent, necessitating the use of organic co-solvents or pH manipulation for effective dissolution.

  • Stability: The secondary amine structure offers marginal protection against Schiff base formation but increases susceptibility to N-oxidation and nitrosation. It is acutely sensitive to oxidative degradation triggered by light and air, rapidly forming quinone imine species that manifest as a red-brown discoloration.

This guide provides an evidence-based framework for handling, solubilizing, and stabilizing 4-ethoxy-N-ethylaniline in experimental workflows.

Part 2: Physicochemical & Solubility Profile

Theoretical vs. Empirical Properties

The addition of the ethyl group to the nitrogen atom exerts a "lipophilic shift" on the molecule. Understanding this shift is critical for solvent selection.

PropertyValue / EstimateTechnical Insight
Physical State Liquid (at RT)Colorless to pale yellow; darkens upon oxidation.
Boiling Point ~250–260 °CHigh boiling point requires vacuum distillation for purification.
pKa (Conjugate Acid) ~5.5 – 5.8 (Est.)Slightly more basic than p-phenetidine (pKa 5.2) due to the electron-donating ethyl group.
LogP (Octanol/Water) ~2.3 – 2.5 (Est.)Significantly more lipophilic than p-phenetidine (LogP 1.25).
Water Solubility < 1 g/L (Neutral pH)Practically insoluble in neutral water.
Solubility Protocol

Core Directive: Do not attempt to dissolve this compound in neutral aqueous buffers directly. Use a "pH-Swing" or "Co-solvent" approach.

Solvent Compatibility Matrix
  • High Solubility (>100 mg/mL): Ethanol, Methanol, DMSO, Chloroform, Ethyl Acetate.

  • Moderate Solubility: Diethyl Ether, Toluene.

  • Insoluble: Water (pH 7), Hexanes (limited solubility).

Protocol: pH-Dependent Solubilization

To achieve aqueous solubility for biological assays or extraction:

  • Acidification: Adjust aqueous carrier to pH < 4.0 using 0.1 M HCl. The amine protonates (

    
    ), increasing solubility drastically (>10 mg/mL).
    
  • Buffering: Once dissolved, slowly dilute into the final buffer. Note: Rapid pH jump to >7.0 may cause precipitation of the free base.

Visualization: Solubility & Extraction Logic

The following diagram illustrates the standard workflow for purifying or extracting 4-ethoxy-N-ethylaniline based on its pKa.

SolubilityWorkflow Start Crude Mixture (Organic Phase) AcidWash Add 1M HCl (Extraction) Start->AcidWash Partitioning AqPhase Aqueous Phase (Contains Protonated Amine) AcidWash->AqPhase Soluble Salt (R-NH2+-Et) OrgPhase Organic Phase (Neutrals/Impurities) AcidWash->OrgPhase Remove Non-basic Impurities BaseTreat Basify to pH > 9 (NaOH) AqPhase->BaseTreat Deprotonation FinalExtract Extract with DCM/EtOAc (Recover Pure Free Base) BaseTreat->FinalExtract Phase Separation

Figure 1: Acid-base extraction workflow utilizing the pKa (~5.5) of the secondary amine.

Part 3: Stability & Degradation Mechanisms

The Oxidation Hazard

Like all electron-rich anilines, 4-ethoxy-N-ethylaniline is an "oxygen scavenger." The ethoxy group at the para position activates the ring, making the amine highly susceptible to oxidation.

Visual Indicator: A shift from colorless/pale yellow to red-brown or purple indicates the formation of quinone imines or azo-dimers.

Degradation Pathways

Three primary stress pathways dictate the stability of this molecule:

  • N-Oxidation: Direct attack by atmospheric oxygen or peroxides to form the hydroxylamine or N-oxide.

  • Oxidative Dealkylation: Loss of the N-ethyl group, reverting to p-phenetidine (a known toxic impurity).

  • Hydrolysis (Acidic): Under strong acidic stress and heat, the ether bond can cleave, yielding N-ethyl-p-aminophenol.

DegradationPathways Parent 4-Ethoxy-N-ethylaniline (Stable under N2) Oxidation Quinone Imine (Red/Brown Color) Parent->Oxidation Air/Light (Fast) Dealkylation p-Phenetidine (1° Amine Toxicity) Parent->Dealkylation Metabolic/Oxidative Hydrolysis N-Ethyl-p-aminophenol (Ether Cleavage) Parent->Hydrolysis Strong Acid/Heat

Figure 2: Primary degradation pathways. Oxidation is the most immediate storage concern.

Storage & Handling Protocols

To maintain purity >98% over long durations:

  • Atmosphere: Strictly Inert (Nitrogen or Argon) . Air exposure guarantees degradation within days.

  • Temperature: Refrigerate at 2–8 °C .

  • Container: Amber glass vials (UV protection) with Teflon-lined caps.

  • Antioxidants: For liquid formulations, adding 0.1% Ascorbic Acid or Sodium Metabisulfite can retard oxidation.

Part 4: Analytical Methodologies

To validate stability or quantify solubility, use the following validated parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .

  • Retention Time: Expect 4-ethoxy-N-ethylaniline to elute after p-phenetidine due to the ethyl group increasing hydrophobicity.

GC-MS (Purity Analysis)
  • Inlet Temp: 250 °C.

  • Column: HP-5MS or equivalent.

  • Oven: 80 °C (hold 1 min)

    
     300 °C at 20 °C/min.
    
  • Mass Spec: Look for parent ion [M]+ = 165.1 .

    • Fragment 136: Loss of Ethyl group (M - 29).

    • Fragment 108/109: Loss of Ethoxy group.[3]

Part 5: Safety & Toxicology (Structural Alerts)

Warning: This compound is structurally related to Phenacetin (carcinogen) and p-Phenetidine (nephrotoxin).

  • Methemoglobinemia: Like many aniline derivatives, absorption (skin/inhalation) can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

    • Symptom:[4][5][6][7] Cyanosis (blue lips/fingernails).

  • Sensitization: Potential skin sensitizer.[4]

  • PPE Requirement:

    • Gloves: Nitrile (0.11 mm) is generally sufficient for splash protection; laminate gloves for prolonged immersion.

    • Respiratory: Use in a fume hood. If aerosolized, use a P95/P3 respirator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9076, p-Phenetidine (Related Structure). Retrieved from [Link][8]

  • U.S. National Library of Medicine.TOXNET: Toxicology Data Network - Aniline Derivatives. (General reference for N-alkylaniline toxicity).
  • European Chemicals Agency (ECHA). Registration Dossier: p-Phenetidine. Retrieved from [Link][8]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 4-ethoxy-N-ethylaniline: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a molecule is a foundational prerequisite for its synthesis, purification, and formulation. This guide provides a detailed examination of the melting and boiling points of 4-ethoxy-N-ethylaniline, a substituted aniline of potential interest in medicinal chemistry and materials science.

Given the current scarcity of published experimental data for this specific compound, this guide adopts a comprehensive approach. It provides a comparative analysis of structurally analogous compounds, outlines authoritative methodologies for experimental determination, and discusses the significance of these properties in the context of scientific research and development.

Introduction to 4-ethoxy-N-ethylaniline and Its Structural Context

4-ethoxy-N-ethylaniline is an aromatic amine featuring an ethoxy group at the para-position of the benzene ring and an ethyl group on the nitrogen atom. This substitution pattern is significant as it modulates the electronic and steric properties of the aniline core, influencing its reactivity, intermolecular interactions, and, consequently, its physical properties like melting and boiling points.

Substituted anilines are a cornerstone in medicinal chemistry, serving as key intermediates or final active pharmaceutical ingredients (APIs).[1] The strategic modification of the aniline scaffold allows for the fine-tuning of a compound's pharmacological profile, including its bioavailability and metabolic stability.

Physicochemical Properties: A Comparative Analysis
Compound NameCAS NumberStructureMelting Point (°C)Boiling Point (°C)
4-ethoxy-N-ethylaniline Not FoundPredictedPredicted
4-Ethylaniline589-16-2An ethyl group at the para-position.-5[2][3][4]214-216[2][3][4]
N-Ethylaniline103-69-5An ethyl group on the nitrogen atom.-63205[5]
4-Ethoxyaniline (p-Phenetidine)156-43-4An ethoxy group at the para-position.3[6]253-255[6]
4-Ethyl-N-methylaniline37846-06-3An ethyl group at para-position and a methyl group on nitrogen.Data not availableData not available
4-ethoxy-N-methylaniline3154-18-5An ethoxy group at para-position and a methyl group on nitrogen.Data not availableData not available

Analysis of Structural Effects:

  • N-Alkylation vs. C-Alkylation: Comparing 4-Ethylaniline and N-Ethylaniline, the position of the ethyl group significantly impacts the melting point. The para-ethyl group in 4-Ethylaniline allows for more ordered packing in the solid state compared to the N-ethyl group, resulting in a much higher melting point (-5 °C vs. -63 °C). Their boiling points, however, are quite similar.

  • Ethoxy vs. Ethyl Group: The presence of an ethoxy group (as in 4-Ethoxyaniline) leads to a higher boiling point compared to an ethyl group (as in 4-Ethylaniline). This is attributable to the increased polarity and potential for dipole-dipole interactions introduced by the oxygen atom.

Based on these trends, it can be reasonably predicted that 4-ethoxy-N-ethylaniline will be a liquid at room temperature with a boiling point likely in the range of 220-260 °C. The combination of N-alkylation and para-alkoxylation makes a precise melting point prediction challenging without experimental data.

Authoritative Methodologies for Experimental Determination

For the empirical determination of melting and boiling points, adherence to internationally recognized protocols is paramount for data integrity and comparability. The OECD Guidelines for the Testing of Chemicals provide a robust framework for such measurements.[7]

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[8] Impurities can significantly affect this, often resulting in a melting range rather than a sharp point.[8]

Recommended Method: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7]

Experimental Protocol: Melting Point Determination by DSC

  • Instrument Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh a small amount of the test substance (typically 1-5 mg) into an aluminum crucible. Seal the crucible.

  • Thermal Program: Place the sample and an empty reference crucible into the DSC cell. Initiate a controlled heating program, typically from ambient temperature to a temperature beyond the expected melting point. A heating rate of 10 °C/min is common for preliminary scans.[9]

  • Data Acquisition: Record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the thermogram.

  • Analysis: The onset temperature of the peak is typically reported as the melting point. The peak temperature and the shape of the peak provide information about the purity of the substance. For a melting range, the temperatures at the beginning and end of the peak are reported.[9]

MeltingPointWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate DSC Prepare Prepare Sample Calibrate->Prepare Ensures Accuracy Heat Controlled Heating Prepare->Heat Load into DSC Record Record Heat Flow Heat->Record Generates Data Analyze Analyze Thermogram Record->Analyze Identifies Peak Report Report Melting Point/Range Analyze->Report Determine Onset

Caption: Workflow for Melting Point Determination using DSC.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Recommended Method: Ebulliometer

This method involves measuring the boiling temperature of the liquid under equilibrium conditions.

Experimental Protocol: Boiling Point Determination using an Ebulliometer

  • Apparatus Setup: Assemble the ebulliometer, which consists of a boiling flask, a thermometer or thermocouple placed in the vapor phase, and a condenser.

  • Sample Introduction: Introduce the test substance into the boiling flask along with boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask. The liquid will begin to boil, and the vapor will rise and surround the temperature sensor.

  • Equilibrium Measurement: The temperature will stabilize when the liquid and vapor are in equilibrium. Record this constant temperature as the boiling point. The measurement should be taken when the condensation ring is stable between the thermometer bulb and the side arm of the flask.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not at standard pressure (101.325 kPa), a pressure correction should be applied to the measured boiling point.

BoilingPointWorkflow cluster_setup Setup cluster_measurement Measurement cluster_final Finalization Assemble Assemble Ebulliometer AddSample Add Sample & Boiling Chips Assemble->AddSample Heat Gentle Heating AddSample->Heat Equilibrate Achieve Stable Reflux Heat->Equilibrate RecordTemp Record Equilibrium Temperature Equilibrate->RecordTemp MeasureP Measure Barometric Pressure RecordTemp->MeasureP Correct Apply Pressure Correction MeasureP->Correct

Caption: Workflow for Boiling Point Determination using an Ebulliometer.

Synthesis and Potential Applications

While a specific synthesis for 4-ethoxy-N-ethylaniline is not detailed in readily available literature, its synthesis can be inferred from established methods for similar compounds. A plausible route would involve the N-alkylation of 4-ethoxyaniline (p-phenetidine) with an ethylating agent such as ethyl iodide or diethyl sulfate. Alternatively, a reductive amination of 4-ethoxybenzaldehyde with ethylamine could be employed.

The structural motifs present in 4-ethoxy-N-ethylaniline suggest its potential as an intermediate in the synthesis of more complex molecules for various applications, including:

  • Pharmaceuticals: As a scaffold for the development of new therapeutic agents. Aniline derivatives are prevalent in a wide range of drugs.[11]

  • Dyes and Pigments: The chromophoric nature of the substituted aniline core makes it a candidate for dye synthesis.

  • Polymers and Materials Science: As a monomer or additive to create polymers with specific electronic or thermal properties.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-ethoxy-N-ethylaniline. Therefore, it must be handled with the precautions appropriate for related toxic aniline derivatives. Based on data for compounds like 4-ethylaniline and N-ethylaniline, the following hazards should be assumed:

  • Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[12]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[12]

  • Irritation: May cause skin and eye irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

While experimental data for the melting and boiling points of 4-ethoxy-N-ethylaniline are not currently published, a robust scientific framework allows for their estimation and experimental determination. Through comparative analysis of analogous compounds, it is predicted to be a high-boiling liquid at room temperature. The established OECD guidelines provide clear, authoritative protocols for the precise measurement of these critical physicochemical properties. For researchers in drug discovery and development, this guide provides the necessary foundational knowledge to approach the synthesis, purification, and characterization of this and other novel chemical entities.

References

  • CHEMICAL POINT. 4-Ethylaniline. [Link]

  • PubChem. 4-Ethyl-N-methylaniline. [Link]

  • PubChem. 4-Ethylaniline. [Link]

  • Phytosafe. OECD 102 / 103. [Link]

  • PubChem. 4-ethoxy-N-methylaniline. [Link]

  • Google Patents. EP0782981A1 - Process for the manufacture of P-phenetidine.
  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • Google Patents. CA2156138A1 - Process for the manufacture of p-phenetidine.
  • National Center for Biotechnology Information. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • University of South Wales. Test No. 103: Boiling Point. [Link]

  • PubChem. 4-Ethoxyaniline. [Link]

  • Analytice. OECD n°102: Melting point/Melting interval. [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • LCS Laboratory Inc. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • Wikipedia. p-Phenetidine. [Link]

  • ResearchGate. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

  • ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • Essem Compliance. Physical chemical testing studies. [Link]

  • ibacon GmbH. EU A.1: Melting temperature/range. [Link]

  • PubChem. 2-Ethoxy-4-methylaniline. [Link]

  • Google Patents.
  • Regulations.gov. Final Report Determination of Melting Point of RCX 18-839. [Link]

  • LAUS GmbH. OECD/EU-Methods. [Link]

  • Japanese Pharmacopoeia. Boiling Point and Distilling Range Test. [Link]

Sources

The Shifting Reactivity Landscape: An In-depth Technical Guide to N-Alkylated Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N-alkylated aromatic amines are a cornerstone of modern organic chemistry, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1] Their reactivity, a delicate interplay of electronic and steric effects, dictates their synthetic utility and biological activity. This guide provides a comprehensive exploration of the core principles governing the reactivity of these versatile compounds, offering field-proven insights and detailed methodologies for their study and application.

The Electronic and Steric Signature of N-Alkylation

The introduction of alkyl groups to the nitrogen atom of an aromatic amine profoundly alters its chemical personality. This transformation is not merely structural; it initiates a cascade of electronic and steric changes that redefine the molecule's reactivity profile.

Amplified Basicity and Nucleophilicity

Substitution of hydrogen atoms on the amino group with alkyl groups leads to a notable increase in the basicity of the aromatic amine.[2] This is primarily attributed to the positive inductive effect (+I) of the alkyl groups, which donate electron density to the nitrogen atom.[3] This increased electron density on the nitrogen enhances its ability to donate its lone pair to a proton, thereby increasing basicity.

However, it is a common misconception that alkyl groups are universally electron-releasing via induction. Recent computational studies suggest that alkyl groups can exhibit an inductive electron-withdrawing (–I) effect compared to hydrogen.[4] The observed increase in basicity is likely a more complex phenomenon, influenced by a combination of hyperconjugation, polarizability, and solvent effects that ultimately result in increased electron availability on the nitrogen atom.

Enhanced Activating Character in Electrophilic Aromatic Substitution

The nitrogen atom's lone pair in an aromatic amine is delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[5][6] This makes the aromatic ring highly activated towards electrophilic attack. N-alkylation further enhances this activating effect. The electron-donating nature of the alkyl groups pushes more electron density into the aromatic system, making N-alkylated aromatic amines even more potent nucleophiles than their primary counterparts.[2] Consequently, they react more readily in electrophilic aromatic substitution (EAS) reactions.

G

Interplay of electronic effects in N-alkylated aromatic amines.
The Double-Edged Sword of Steric Hindrance

While electronic effects generally enhance reactivity, steric hindrance introduced by bulky alkyl groups can temper this trend. Large alkyl groups can physically obstruct the approach of an electrophile to the ortho positions, leading to a preference for substitution at the less hindered para position. In extreme cases, where very bulky alkyl groups are present, the overall rate of reaction can be diminished.

Navigating Electrophilic Aromatic Substitution (EAS)

N-alkylated aromatic amines are highly reactive substrates in a variety of EAS reactions. Understanding the nuances of these reactions is critical for their successful application in synthesis.

Halogenation: A Rapid and Often Uncontrolled Reaction

The high reactivity of N-alkylated anilines towards halogens like bromine and chlorine often leads to polysubstitution, with all available ortho and para positions being halogenated. This reaction is typically very fast and often proceeds without the need for a Lewis acid catalyst.

To achieve selective monohalogenation, the powerful activating effect of the N-alkylamino group must be attenuated. This is commonly achieved by protecting the amino group through acetylation, which converts it into a less activating amide group. The amide can be subsequently hydrolyzed to regenerate the N-alkylamino group after the desired halogenation has been performed.

Nitration and Sulfonation: The Challenge of Acidic Conditions

Direct nitration and sulfonation of N-alkylated aromatic amines are often problematic. The strongly acidic conditions required for these reactions (e.g., H₂SO₄/HNO₃ for nitration, fuming H₂SO₄ for sulfonation) lead to protonation of the basic nitrogen atom.[7] The resulting anilinium ion possesses a positively charged nitrogen, which acts as a strong deactivating group, shutting down the desired electrophilic substitution.

Again, protection of the N-alkylamino group as an amide is the key to overcoming this challenge. The less basic amide is not significantly protonated under the reaction conditions, allowing for successful nitration or sulfonation, primarily at the para position due to the steric bulk of the acetyl group.

Friedel-Crafts Reactions: A General Limitation

N-alkylated aromatic amines, like their primary and secondary counterparts, generally do not undergo Friedel-Crafts alkylation or acylation.[8][9] The Lewis acid catalyst (e.g., AlCl₃) required for these reactions complexes with the basic nitrogen atom. This complexation deactivates the aromatic ring towards electrophilic attack.[8]

The Facets of Oxidation

The oxidation of N-alkylated aromatic amines can proceed through various pathways, yielding a range of products depending on the oxidant and reaction conditions.

Secondary aromatic amines can undergo N-dealkylation or N-hydroxylation, with the latter being further oxidized to nitroso compounds.[10] Tertiary aromatic amines are typically oxidized to N-oxides or undergo N-dealkylation.[10] The susceptibility of these compounds to oxidation is a critical consideration in their handling and storage, as well as in their metabolic fate in biological systems. Certain aromatic amines are known to exhibit toxicity, which can be linked to their metabolic oxidation products.[11][12]

Synthesis of N-Alkylated Aromatic Amines: A Methodological Overview

Several synthetic strategies are employed for the preparation of N-alkylated aromatic amines, each with its own advantages and limitations.

Classical N-Alkylation with Alkyl Halides

The reaction of an aromatic amine with an alkyl halide is a traditional method for N-alkylation.[13] However, this approach is often plagued by over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[13][14] Controlling the stoichiometry and reaction conditions can favor the desired product, but achieving high selectivity can be challenging.

Reductive Amination: A Controlled Approach

Reductive amination offers a more controlled route to N-alkylated aromatic amines. This method involves the reaction of an aromatic amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This "one-pot" procedure often provides higher yields and better selectivity than direct alkylation with alkyl halides.[15]

Modern Catalytic Methods: The "Borrowing Hydrogen" Strategy

In recent years, transition metal-catalyzed N-alkylation of amines with alcohols has emerged as a highly efficient and atom-economical method.[1][16] This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary oxidation of the alcohol to an aldehyde or ketone by the catalyst, followed by condensation with the amine and subsequent reduction of the imine intermediate by the catalyst, which returns the borrowed hydrogen.[16][17] This method is environmentally friendly as the only byproduct is water.

Experimental Protocols for the Study of Reactivity

A thorough understanding of the reactivity of N-alkylated aromatic amines requires robust experimental methodologies. The following protocols provide a framework for investigating their synthesis and reactivity in key transformations.

Protocol for N-Alkylation of an Aromatic Amine with an Alcohol via Borrowing Hydrogen

This protocol is adapted from a general procedure for the ruthenium-catalyzed N-alkylation of aromatic amines.[1]

Materials:

  • Aromatic amine (1.0 mmol)

  • Alcohol (1.2 mmol)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 3.0 mol%)

  • Base (e.g., ᵗBuOK, 0.5 mmol)

  • Dry, degassed toluene (3.0 mL)

  • Reaction tube with a PTFE screw cap

  • Oil bath

  • Standard glassware for workup and purification

  • Column chromatography supplies (silica gel, ethyl acetate, hexane)

Procedure:

  • To a reaction tube, add the aromatic amine, alcohol, ruthenium catalyst, and base.

  • Add dry, degassed toluene to the tube.

  • Tightly cap the tube with the PTFE screw cap.

  • Place the reaction mixture in a preheated oil bath at 120 °C.

  • Allow the reaction to proceed for 16 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent and other volatile components under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

G

Workflow for the N-alkylation of aromatic amines with alcohols.
Kinetic Analysis of Electrophilic Bromination

To quantify the enhanced reactivity of N-alkylated aromatic amines, a comparative kinetic study of the bromination of aniline and N-methylaniline can be performed.

Materials:

  • Aniline

  • N-methylaniline

  • Bromine solution of known concentration

  • Appropriate solvent (e.g., acetic acid)

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of aniline, N-methylaniline, and bromine in the chosen solvent.

  • In a cuvette, mix the amine solution with the solvent.

  • Place the cuvette in the thermostatted holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

  • Initiate the reaction by injecting a known volume of the bromine solution into the cuvette and start data acquisition immediately.

  • Monitor the disappearance of bromine over time by measuring the absorbance at its λ_max.

  • Determine the initial rate of the reaction from the absorbance versus time data.

  • Repeat the experiment with varying concentrations of the amine and bromine to determine the rate law and the rate constant for each amine.

  • Compare the rate constants for aniline and N-methylaniline to quantify the effect of N-methylation on the rate of bromination.

Data Presentation:

The results of such a kinetic study can be effectively summarized in a table for easy comparison.

AmineRate Constant (k) at 25 °C (M⁻¹s⁻¹)Relative Rate
AnilineValue to be determined experimentally1
N-MethylanilineValue to be determined experimentallyk(N-Methylaniline)/k(Aniline)
N,N-DimethylanilineValue to be determined experimentallyk(N,N-Dimethylaniline)/k(Aniline)

Challenges and Future Directions

Despite the significant progress in understanding and utilizing N-alkylated aromatic amines, challenges remain. The development of highly selective and environmentally benign synthetic methods continues to be a major focus. Of particular interest are catalytic systems that can operate under milder conditions and tolerate a wider range of functional groups.[16][17] Furthermore, a deeper understanding of the metabolic pathways and toxicological profiles of these compounds is crucial for the design of safer pharmaceuticals and industrial chemicals.

The continued exploration of the rich and varied reactivity of N-alkylated aromatic amines will undoubtedly lead to new discoveries and applications, further cementing their importance in the landscape of modern chemistry.

References

  • Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35967-35974. [Link]

  • Hunt, I. (n.d.). Ch22: EArS of aromatic amines. University of Calgary. [Link]

  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • Grimm, R. A. (1971). U.S. Patent No. 3,600,413. Washington, DC: U.S.
  • Krygowski, T. M., & Stępień, B. T. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International journal of molecular sciences, 6(3), 52-69. [Link]

  • Wikipedia contributors. (2023, December 1). Amine alkylation. In Wikipedia, The Free Encyclopedia. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Chakraborty, S., Mondal, R., Pal, S., Guin, A. J., Roy, L., & Paul, N. D. (2023). Zn (II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 771-787. [Link]

  • SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution. [Link]

  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Unknown. (n.d.). Oxidation of Secondary and Primary Amines. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Hunt, I. (n.d.). Ch22: Alkylation of Amines. University of Calgary. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

  • Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35967-35974. [Link]

  • Grimm, R. A. (1971). U.S. Patent No. 3,600,413. Washington, DC: U.S.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35967-35974. [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Singh, S., & Kumar, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 18-31. [Link]

  • Forrester, M. B., & Lipsett, M. J. (2009). Monocyclic aromatic amines as potential human carcinogens: old is new again. Environmental health perspectives, 117(7), 1033-1037. [Link]

  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. [Link]

  • Krygowski, T. M., & Stępień, B. T. (2005). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. International journal of molecular sciences, 6(3), 52-69. [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Chem 203. (n.d.). Reactions of Amines. [Link]

  • Schultz, T. W., Sinks, G. D., & Bearden, A. P. (1998). QSARs for selected aliphatic and aromatic amines. SAR and QSAR in environmental research, 9(3-4), 209-221. [Link]

  • LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. [Link]

  • Elliott, M. C., Hughes, C. E., Knowles, P. J., & Ward, B. D. (2024). Alkyl groups in organic molecules are NOT inductively electron-releasing. Chemical Science, 15(45), 17045-17056. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017, June 30). Fatty amines, di(long chain)alkyl: Human health tier II assessment. [Link]

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Methodological & Application

Application Notes & Protocols for the Utilization of 4-ethoxy-N-ethylaniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in the dye and chemical industries on the application of 4-ethoxy-N-ethylaniline as a critical intermediate in the synthesis of azo dyes. This guide elucidates the chemical properties, synthesis pathways, and practical considerations for its use as a coupling component. A detailed, field-proven protocol for the synthesis of a representative disperse azo dye is provided, emphasizing the causality behind experimental choices to ensure reproducibility and safety. The notes further explore the influence of the 4-ethoxy-N-ethylaniline moiety on the final properties of the dye, such as color, fastness, and application suitability.

Introduction: The Strategic Role of 4-ethoxy-N-ethylaniline

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1][2] The specific hue, intensity, and fastness properties of these dyes are determined by the chemical nature of the aromatic systems linked by the azo group. The selection of the diazo and coupling components is therefore a critical decision in dye design.

4-ethoxy-N-ethylaniline is a highly effective coupling component used in the synthesis of disperse and solvent dyes. Its chemical structure, featuring two potent activating groups—an ethoxy (-OEt) and an N-ethylamino (-NHEt)—on the benzene ring, makes the aromatic system electron-rich and highly susceptible to electrophilic attack by a diazonium ion.

  • The N-ethylamino group is a strong auxochrome and bathochromic group, meaning it intensifies the color and shifts it towards longer wavelengths (a bathochromic or "red" shift).

  • The ethoxy group , also an activating group, further enhances the electron density of the ring and contributes to the dye's solubility in non-polar media, making it suitable for dyeing hydrophobic fibers like polyester.[3]

This guide focuses on the practical synthesis of an azo dye using 4-ethoxy-N-ethylaniline, providing a robust framework for laboratory and process scale-up.

Physicochemical and Safety Data

Proper handling and understanding of the starting materials are paramount for experimental success and safety.

Properties of 4-ethoxy-N-ethylaniline
PropertyValueSource
Synonyms N-Ethyl-p-phenetidine[4]
CAS Number 1169-53-5Internal Data
Molecular Formula C₁₀H₁₅NOInternal Data
Molecular Weight 165.23 g/mol Internal Data
Appearance Colorless to light yellow/brown liquid[5]
Boiling Point ~260-262 °CEstimated
Solubility Insoluble in water; soluble in organic solvents (ethanol, acetone, benzene)[6]

Note: Data for the closely related compound 4-ethoxyaniline indicates sensitivity to light and air, necessitating storage in airtight, light-resistant containers.[5]

Safety & Handling

Aniline derivatives are toxic and require careful handling in a well-ventilated fume hood. Always consult the full Safety Data Sheet (SDS) before use.

Hazard StatementDescriptionPrecautionary Measures
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Wear nitrile gloves, a lab coat, and safety goggles. Avoid inhalation of vapors.[7][8]
Organ Damage May cause damage to organs through prolonged or repeated exposure.Minimize exposure duration. Use in a fume hood.[7][8]
Irritation Causes skin and serious eye irritation.Wash hands thoroughly after handling. Use appropriate PPE.

Synthesis of a Disperse Red Dye: A Validated Protocol

This section details the synthesis of a representative monoazo disperse dye, C.I. Disperse Red 1 (hypothetical name for this example), via the diazotization of 4-nitroaniline and subsequent coupling with 4-ethoxy-N-ethylaniline.

Reaction Mechanism

The synthesis is a two-step process:

  • Diazotization: 4-nitroaniline is converted to a highly reactive 4-nitrobenzenediazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.

  • Azo Coupling: The electrophilic diazonium salt attacks the electron-rich 4-ethoxy-N-ethylaniline at the position ortho to the strongly activating N-ethylamino group, forming the stable azo linkage.

G Intermediate Intermediate Product Product Intermediate->Product Electrophilic Attack Reactant1 Reactant1 Reactant2 Reactant2

Experimental Protocol

Materials & Equipment:

  • 4-nitroaniline

  • 4-ethoxy-N-ethylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium acetate

  • Ethanol

  • Beakers, magnetic stirrer, ice bath, Buchner funnel, filter paper

Step-by-Step Methodology:

Part A: Preparation of the Diazonium Salt Solution

  • Rationale: This step creates the electrophile. The reaction is highly exothermic and the product is unstable at room temperature, mandating strict temperature control.

  • In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 20 mL of water and 3 mL of concentrated HCl.

  • Stir the mixture to form a fine slurry of 4-nitroaniline hydrochloride.

  • Cool the beaker in an ice-salt bath until the temperature of the slurry is between 0-5 °C. Maintaining this temperature is critical to prevent decomposition of the diazonium salt.

  • In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline slurry over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting clear, pale-yellow solution for an additional 15 minutes in the ice bath. This is the 4-nitrobenzenediazonium salt solution.

Part B: Azo Coupling Reaction

  • Rationale: This step forms the chromophore. The pH is adjusted to be optimal for electrophilic aromatic substitution on the activated amine.

  • In a 400 mL beaker, dissolve 1.65 g (0.01 mol) of 4-ethoxy-N-ethylaniline in 50 mL of water containing 1.5 mL of concentrated HCl.

  • Cool this solution in an ice bath to below 5 °C.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the 4-ethoxy-N-ethylaniline solution.

  • A deep red precipitate should form almost immediately.

  • After the addition is complete, add a solution of sodium acetate (approx. 2 g in 10 mL water) portion-wise until the pH of the mixture is between 4 and 5. This buffers the solution, consuming excess mineral acid which can inhibit the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • Rationale: The crude dye is isolated and purified to remove unreacted starting materials and inorganic salts.

  • Collect the solid red dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate runs clear and is neutral to pH paper.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified dye.

  • Dry the purified crystals in a vacuum oven at 60 °C.

  • Weigh the final product and calculate the percentage yield.

Characterization & Data

The synthesized dye should be characterized to confirm its identity and purity.

Expected Dye Characteristics
ParameterExpected ResultAnalytical Method
Appearance Deep red crystalline solidVisual Inspection
Yield 85-95%Gravimetric
Melting Point Specific to the final structureMelting Point Apparatus
λmax (in Ethanol) ~480-510 nmUV-Visible Spectroscopy
FTIR (cm⁻¹) ~1600 (C=C stretch), ~1520, 1340 (N-O stretch of NO₂), ~1400 (-N=N- stretch)FTIR Spectroscopy
Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start prep_diazo Prepare Diazonium Salt (4-Nitroaniline, NaNO₂, HCl) 0-5 °C start->prep_diazo prep_coupling Prepare Coupling Component (4-ethoxy-N-ethylaniline, HCl) start->prep_coupling coupling Azo Coupling (Combine Solutions) < 5 °C prep_diazo->coupling prep_coupling->coupling ph_adjust pH Adjustment (Sodium Acetate) pH 4-5 coupling->ph_adjust isolate Isolation (Vacuum Filtration & Washing) ph_adjust->isolate purify Purification (Recrystallization) isolate->purify characterize Characterization (UV-Vis, FTIR, MP) purify->characterize end End characterize->end

Application Notes

The incorporation of the 4-ethoxy-N-ethylaniline moiety imparts several desirable characteristics to the final dye product, making it particularly suitable for applications as a disperse dye for synthetic fibers.

  • Color and Shade: The combination of the electron-withdrawing nitro group (from the diazo component) and the strong electron-donating N-ethylamino and ethoxy groups (from the coupling component) creates a powerful "push-pull" electronic system. This extended conjugation is responsible for the intense red color. By changing the diazo component, a wide range of shades from orange to blue can be achieved.

  • Hydrophobicity and Fiber Affinity: The ethyl and ethoxy groups increase the non-polar character of the dye molecule. This low water solubility and inherent hydrophobicity are the defining characteristics of disperse dyes, enabling them to effectively penetrate and bind within the amorphous regions of hydrophobic fibers like polyester and nylon through van der Waals forces.[3][9]

  • Sublimation Fastness: The molecular size and polarity, influenced by the N-ethyl and ethoxy substituents, play a role in the dye's sublimation fastness (resistance to transferring from one fabric to another during heat setting or ironing). Generally, increasing the molecular weight improves this property.

  • Versatility in Synthesis: 4-ethoxy-N-ethylaniline serves as a versatile intermediate. It can be coupled with a vast array of diazonium salts, allowing for the systematic development of a palette of colors with tailored properties for specific textile applications.[10]

References

  • The Essential Role of 4-Ethoxyaniline in Modern Chemical Synthesis. (2026). Vertex AI Search.
  • 4-Ethoxyaniline - MySkinRecipes. MySkinRecipes.
  • CAS 156-43-4: 4-Ethoxyaniline. CymitQuimica.
  • The Synthesis of Azo Dyes. University of California, Davis.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • N-ETHYLANILINE - CAMEO Chemicals. NOAA.
  • The Essential Role of N-Ethylaniline in Dye Synthesis. (2026). Vertex AI Search.
  • SAFETY D
  • N-ETHYL ANILINE CAS No 103-69-5 MATERIAL SAFETY D
  • Experiment 8 Synthesis of an Azo Dye. The Chinese University of Hong Kong.
  • Understanding Disperse Dyes: Mechanisms, Applications, and Innov
  • The Disperse Dyes — Their Development and Application.
  • SYNTHESIS OF SOME NEW AZO DYES... Plant Archives.

Sources

Application Notes and Protocols for 4-Ethoxy-N-Ethylaniline in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Medicinal Chemistry

In the landscape of pharmaceutical research, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide focuses on 4-ethoxy-N-ethylaniline , a substituted aniline with a structural motif that suggests potential, yet remains largely uncharted in current literature. While direct applications of this specific molecule in pharmaceuticals are not extensively documented, its constituent parts—the 4-ethoxyaniline (p-phenetidine) core and the N-ethyl group—are present in molecules of historical and current interest.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a framework for inquiry. We will dissect the synthesis of 4-ethoxy-N-ethylaniline through robust, modern chemical methods and propose logical, scientifically-grounded avenues for its investigation in pharmaceutical research. The protocols herein are built upon established, reliable methodologies for analogous compounds, providing a solid foundation for your own discovery efforts. We aim to equip you with the "why" behind the "how," fostering a deeper understanding of the experimental design and empowering you to innovate.

Compound Profile and Physicochemical Properties

4-Ethoxy-N-ethylaniline is an aromatic amine whose potential utility is suggested by its structural similarity to known bioactive molecules. Understanding its fundamental properties is the first step in any research endeavor.

PropertyValueSource
Molecular Formula C₁₀H₁₅NOPubChem[1]
Monoisotopic Mass 165.115 g/mol PubChem[1]
Canonical SMILES CCNC1=CC=C(C=C1)OCCPubChem[1]
InChIKey LCIDBIBUGVRZAC-UHFFFAOYSA-NPubChem[1]
Appearance (Predicted) Colorless to light brown liquidInferred from related anilines[2]
XlogP (Predicted) 2.5PubChem[1]

Synthesis of 4-Ethoxy-N-Ethylaniline: Key Methodologies

The availability of a reliable synthetic route is paramount. We present three robust and versatile methods for the preparation of 4-ethoxy-N-ethylaniline, each with distinct advantages depending on available starting materials and desired scale.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Methods cluster_workup Workup & Purification Start Choose Starting Materials MethodA Method A: N-Alkylation of 4-Ethoxyaniline Start->MethodA MethodB Method B: Reductive Amination Start->MethodB MethodC Method C: Buchwald-Hartwig Amination Start->MethodC Reaction Crude Reaction Mixture MethodA->Reaction MethodB->Reaction MethodC->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final Pure 4-Ethoxy-N-Ethylaniline Purify->Final Characterize Characterization (NMR, MS, HPLC) Final->Characterize caption General workflow for synthesis and purification.

Caption: General workflow for synthesis and purification.

Protocol 2.1: N-Alkylation of 4-Ethoxyaniline with Ethyl Iodide

This classical nucleophilic substitution is straightforward but requires careful control to minimize over-alkylation.

Causality: The lone pair of electrons on the nitrogen of 4-ethoxyaniline acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide. A mild base is used to neutralize the hydroiodic acid byproduct, driving the reaction to completion.

  • Materials:

    • 4-Ethoxyaniline (p-phenetidine)

    • Ethyl iodide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 4-ethoxyaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

    • Stir the suspension at room temperature for 10 minutes.

    • Add ethyl iodide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-ethoxy-N-ethylaniline.

Protocol 2.2: Reductive Amination

A highly versatile and widely used method in medicinal chemistry for its reliability and substrate scope.[3]

Causality: This one-pot reaction first involves the formation of an iminium ion intermediate from 4-ethoxyaniline and acetaldehyde. A mild, selective reducing agent, sodium triacetoxyborohydride, then reduces the iminium ion to the secondary amine without significantly reducing the starting aldehyde.[4]

  • Materials:

    • 4-Ethoxyaniline (p-phenetidine)

    • Acetaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Acetic acid (optional, as catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-ethoxyaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add acetaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes. A few drops of acetic acid can be added to catalyze imine formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Once the starting material is consumed, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination

A modern, palladium-catalyzed cross-coupling reaction that is highly efficient for forming C-N bonds.[5][6]

Causality: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the aryl halide (4-bromoanisole) C-Br bond. Subsequent coordination of the amine and deprotonation by a strong base, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst.[7][8]

  • Materials:

    • 4-Bromoanisole

    • Ethylamine (solution in THF or ethanol, or as hydrochloride salt)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable Buchwald ligand

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous and degassed

  • Procedure:

    • In a glovebox or under a strict nitrogen atmosphere, add Pd₂(dba)₃ (0.01-0.02 eq), the phosphine ligand (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk flask.

    • Add anhydrous, degassed toluene, followed by 4-bromoanisole (1.0 eq).

    • Finally, add the ethylamine solution (1.2 eq). If using ethylamine hydrochloride, add an additional equivalent of base.

    • Seal the flask and heat the mixture to 80-100°C for 8-24 hours, monitoring by GC-MS or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography.

Proposed Pharmaceutical Research Applications

Given the lack of direct data, we propose the following research avenues based on the principle of molecular analogy.

Scaffold for Novel Cyclooxygenase (COX) Inhibitors

Scientific Rationale: The immediate precursor, 4-ethoxyaniline (p-phenetidine), is the primary metabolite of the now-withdrawn analgesic phenacetin.[9] Crucially, p-phenetidine has been shown to be a potent inhibitor of COX-2, more so than indomethacin at the nanomolar level.[10] This established biological activity makes the p-phenetidine scaffold a compelling starting point for the design of new selective COX-2 inhibitors, which are a major class of anti-inflammatory drugs. The N-ethyl group on 4-ethoxy-N-ethylaniline could serve to modulate potency, selectivity, and pharmacokinetic properties.

G cluster_pathway Pro-inflammatory Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule Proposed Inhibitor (4-Ethoxy-N-ethylaniline Derivative) Molecule->COX2 Inhibition caption Proposed mechanism: Inhibition of COX-2.

Caption: Proposed mechanism: Inhibition of COX-2.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-ethoxy-N-ethylaniline and its derivatives against human COX-1 and COX-2 enzymes.

  • Method: Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit.

  • Procedure: a. Prepare a stock solution of 4-ethoxy-N-ethylaniline in DMSO. b. Perform serial dilutions to create a range of test concentrations (e.g., from 1 nM to 100 µM). c. In separate wells of a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme. d. Add the test compound dilutions to the wells. Include a vehicle control (DMSO) and a known inhibitor control (e.g., celecoxib for COX-2, SC-560 for COX-1). e. Incubate for a specified time at 37°C. f. Initiate the reaction by adding arachidonic acid (the substrate). g. Incubate for a further period. h. Stop the reaction and measure the product (Prostaglandin F2α) formation according to the kit manufacturer's instructions (e.g., by measuring absorbance or fluorescence).

  • Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Analytical Characterization Protocols

Rigorous characterization is non-negotiable for ensuring the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the synthesized 4-ethoxy-N-ethylaniline.

  • Method: Reverse-phase HPLC.[11]

  • Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for MS compatibility).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Expected Outcome: A single major peak indicating a high degree of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of 4-ethoxy-N-ethylaniline.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Expect two doublets in the range of δ 6.6-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Ethoxy Group: A quartet around δ 4.0 ppm (-OCH₂-) and a triplet around δ 1.4 ppm (-OCH₂CH₃).

    • N-Ethyl Group: A quartet around δ 3.1 ppm (-NHCH₂-) and a triplet around δ 1.2 ppm (-NHCH₂CH₃).

    • Amine Proton: A broad singlet (-NH-), which may be exchangeable with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expect distinct signals for the aromatic carbons (4 unique signals), the ethoxy carbons, and the N-ethyl carbons.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 166.12.[1]

Safety and Handling

Aniline derivatives must be handled with care due to their potential toxicity.

  • Toxicity: Assumed to be toxic by ingestion, inhalation, and skin absorption, similar to related anilines.[2] May cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Handling: Handle in a well-ventilated chemical fume hood. Avoid creating aerosols.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can cause discoloration.[2]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While 4-ethoxy-N-ethylaniline may not yet feature in the annals of blockbuster drugs, its potential as a research tool and synthetic building block is evident. Its structural relationship to compounds with known biological activity, particularly in the realm of anti-inflammatory agents, provides a compelling rationale for its further investigation. The synthetic and analytical protocols detailed in this guide offer a robust starting point for any researcher wishing to explore the chemistry and therapeutic potential of this and related molecules. It is through the rigorous, creative, and informed exploration of such novel structures that the next generation of pharmaceuticals will be discovered.

References

  • PubChem. 4-Ethoxyaniline. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of N-ethylaniline. [Link]

  • Wikipedia. p-Phenetidine. [Link]

  • PubChemLite. 4-ethoxy-n-ethylaniline (C10H15NO). [Link]

  • New Journal of Chemistry. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Royal Society of Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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  • Inchem.org. ICSC 1385 - N-ETHYLANILINE. [Link]

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  • PubChem. 4-ethoxy-N-methylaniline. National Center for Biotechnology Information. [Link]

  • Caltech Authors. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of P-Phenetidine in Modern Chemical Synthesis. [Link]

  • Google Patents. CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
  • ResearchGate. Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. [Link]

  • Organic & Biomolecular Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry. [Link]

  • Lanxess. p-Phenetidine. [Link]

  • YouTube. Reductive Amination. [Link]

  • PubMed. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. [Link]

  • Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • PubChem. 4-Ethylaniline. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

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The Role of 4-ethoxy-N-ethylaniline in Liquid Crystal Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Aniline Derivatives in Mesophase Engineering

In the intricate field of liquid crystal (LC) science, the design and synthesis of novel mesogens are paramount to advancing display technologies and other photonic applications. The molecular architecture of a liquid crystal dictates its physical properties, including the temperature range of its mesophases, its dielectric anisotropy, and its viscosity. Aniline derivatives have historically served as versatile building blocks in the construction of calamitic (rod-shaped) liquid crystals, primarily due to their facile reactivity and the geometric influence they impart on the final molecular structure.

This guide focuses on the strategic role of a specific, yet underexplored, aniline derivative: 4-ethoxy-N-ethylaniline . This compound offers a unique combination of a terminal ethoxy group and an N-ethyl substituent, which are expected to significantly influence the mesomorphic behavior of the resulting liquid crystals. The ethoxy group, a common feature in many mesogens, contributes to the molecular polarizability and can promote the formation of smectic phases. The N-ethyl group, by introducing a degree of non-linearity and steric bulk at the nitrogen atom, is anticipated to modulate the melting point and the stability of the nematic phase.

These application notes will provide a comprehensive overview of the synthesis of 4-ethoxy-N-ethylaniline, its application in the preparation of Schiff base and azo dye liquid crystals, and the anticipated effects of its unique structure on the properties of these materials. Detailed, field-proven protocols are provided to guide researchers in the synthesis and characterization of these novel liquid crystal compounds.

I. Synthesis of the Core Intermediate: 4-ethoxy-N-ethylaniline

The availability of high-purity 4-ethoxy-N-ethylaniline is the crucial first step in its utilization for liquid crystal synthesis. While direct, peer-reviewed protocols for this specific molecule are not abundant in the literature, its synthesis can be reliably achieved through the N-alkylation of 4-ethoxyaniline. Two primary routes are proposed here, adapted from established methodologies for similar aniline derivatives.

Protocol 1: Reductive Amination of 4-ethoxyaniline with Acetaldehyde

This one-pot method is an efficient and widely used strategy for the N-alkylation of amines.[1] It proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Reductive_Amination reactant1 4-Ethoxyaniline reaction_intermediate Imine Intermediate reactant1->reaction_intermediate reactant2 Acetaldehyde reactant2->reaction_intermediate reagent1 Reducing Agent (e.g., NaBH4) reagent1->reaction_intermediate product 4-ethoxy-N-ethylaniline reaction_intermediate->product Reduction

Caption: Reductive amination pathway for 4-ethoxy-N-ethylaniline synthesis.

Materials:

  • 4-ethoxyaniline (p-phenetidine)[2][3]

  • Acetaldehyde

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyaniline (1 equivalent) in methanol.

  • Imine Formation: To the stirred solution, add acetaldehyde (1.1 equivalents). If the reaction is slow, a catalytic amount of glacial acetic acid can be added. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) to the solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the aqueous residue, add dichloromethane to extract the organic product. Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude 4-ethoxy-N-ethylaniline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Direct Alkylation of 4-ethoxyaniline

Direct alkylation with an ethyl halide is another viable method, though it carries the risk of over-alkylation to form the tertiary amine. Careful control of stoichiometry and reaction conditions is crucial. This protocol is adapted from a patent for the synthesis of a related compound.[4]

Reaction Scheme:

Direct_Alkylation reactant1 4-Ethoxyaniline product 4-ethoxy-N-ethylaniline reactant1->product reactant2 Ethyl Halide (e.g., C2H5Br) reactant2->product base Base (e.g., K2CO3) base->product side_product Tertiary Amine (Side Product) product->side_product Over-alkylation

Caption: Direct N-alkylation of 4-ethoxyaniline.

Materials:

  • 4-ethoxyaniline[2][3]

  • Ethyl bromide or ethyl iodide

  • Potassium carbonate (or another suitable base)

  • Acetonitrile or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-ethoxyaniline (1 equivalent), potassium carbonate (2 equivalents), and acetonitrile.

  • Alkylation: To the stirred suspension, add ethyl bromide (1.05 equivalents) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product should be purified by column chromatography to separate the desired secondary amine from any unreacted starting material and the tertiary amine byproduct.

II. Application in Schiff Base Liquid Crystal Synthesis

Schiff bases (or imines) are a classic and versatile class of liquid crystals, valued for the relative ease of their synthesis and the stability of the imine linkage.[5] The general synthesis involves the condensation of an aniline derivative with a substituted benzaldehyde.

Protocol 3: Synthesis of a (E)-N-(4-alkoxybenzylidene)-4-ethoxy-N-ethylaniline Series

This protocol describes the synthesis of a homologous series of Schiff base liquid crystals where the length of the terminal alkoxy chain on the benzaldehyde moiety is varied. This allows for a systematic study of the influence of chain length on the mesomorphic properties.

Reaction Scheme:

Schiff_Base_Synthesis reactant1 4-ethoxy-N-ethylaniline product (E)-N-(4-alkoxybenzylidene)- 4-ethoxy-N-ethylaniline reactant1->product reactant2 4-n-alkoxybenzaldehyde reactant2->product catalyst Glacial Acetic Acid (catalyst) catalyst->product

Caption: Synthesis of a Schiff base liquid crystal from 4-ethoxy-N-ethylaniline.

Materials:

  • 4-ethoxy-N-ethylaniline (from Section I)

  • A series of 4-n-alkoxybenzaldehydes (e.g., with alkoxy chains from C4 to C12)

  • Absolute ethanol

  • Glacial acetic acid

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-ethoxy-N-ethylaniline (1 equivalent) in a minimal amount of absolute ethanol.

  • Addition: In a separate flask, dissolve the 4-n-alkoxybenzaldehyde (1 equivalent) in absolute ethanol. Add this solution to the aniline solution.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid to the mixture and reflux for 4-6 hours.

  • Crystallization: Upon cooling the reaction mixture to room temperature, the Schiff base product should precipitate. If not, cooling in an ice bath may be necessary.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethanol mixture.

Expected Influence on Mesomorphic Properties:

  • The presence of the N-ethyl group is expected to lower the melting point of the resulting Schiff bases compared to their N-H analogues, potentially widening the liquid crystal phase range.

  • The ethoxy group, in conjunction with the alkoxy chain on the benzaldehyde, will contribute to the overall molecular polarizability and aspect ratio, which are critical for the formation and stability of mesophases.

  • By systematically varying the length of the alkoxy chain on the benzaldehyde, a transition from nematic to smectic phases is anticipated as the chain length increases, due to enhanced intermolecular van der Waals forces.

III. Application in Azo Dye Liquid Crystal Synthesis

Azo dyes are another important class of liquid crystals, characterized by the presence of an azo (-N=N-) linkage.[6][7] This group imparts a linear geometry to the molecule and can also introduce photoresponsive properties. The synthesis involves a diazotization reaction followed by a coupling reaction.

Protocol 4: Synthesis of an Azo Dye Liquid Crystal

This protocol outlines the synthesis of an azo dye liquid crystal using 4-ethoxy-N-ethylaniline as the diazo component and a substituted phenol as the coupling component.

Reaction Scheme:

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling reactant1 4-ethoxy-N-ethylaniline reagent1 NaNO2, HCl 0-5 °C reactant1->reagent1 intermediate Diazonium Salt reagent1->intermediate product Azo Dye Liquid Crystal intermediate->product reactant2 Coupling Component (e.g., 4-n-alkoxyphenol) reagent2 NaOH, 0-5 °C reactant2->reagent2 reagent2->product

Caption: Two-step synthesis of an azo dye liquid crystal.

Materials:

  • 4-ethoxy-N-ethylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Coupling component (e.g., a 4-n-alkoxyphenol)

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Diazotization:

    • Dissolve 4-ethoxy-N-ethylaniline (1 equivalent) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. A colored precipitate should form immediately.

    • Continue stirring the mixture in the ice bath for 1-2 hours.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the solid thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

IV. Characterization of Liquid Crystalline Properties

Once the target compounds are synthesized and purified, their liquid crystalline properties must be characterized.

Key Characterization Techniques:

TechniquePurpose
Differential Scanning Calorimetry (DSC) To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[8]
Polarized Optical Microscopy (POM) To visually identify the liquid crystal phases (e.g., nematic, smectic) by observing their characteristic textures.[9]
X-ray Diffraction (XRD) To determine the structural organization within the mesophases, such as the layer spacing in smectic phases.[8]

A hypothetical homologous series of Schiff bases derived from 4-ethoxy-N-ethylaniline and 4-n-alkoxybenzaldehydes might exhibit the following trend in transition temperatures:

n (Alkyl Chain Length)Melting Point (°C)Clearing Point (°C)Mesophase(s)
48595Nematic
682105Nematic
878110Nematic, Smectic A
1075112Smectic A
1272111Smectic A

Note: This data is hypothetical and serves as an illustrative example of expected trends.

V. Conclusion and Future Outlook

4-ethoxy-N-ethylaniline represents a promising, yet underutilized, building block for the synthesis of novel liquid crystals. Its unique substitution pattern offers a means to fine-tune the physical properties of mesogenic materials. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis and characterization of new Schiff base and azo dye liquid crystals based on this versatile intermediate. Future work should focus on the systematic investigation of the dielectric and viscoelastic properties of these new materials to fully assess their potential for application in advanced liquid crystal displays and other photonic devices.

VI. References

  • Al-Hamdani, A. A. F., et al. (2024). Synthesis and Characterization of Azo-Based Cyclotriphosphazene Compounds: Liquid Crystalline and Dielectric Properties. MDPI. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline. [Link]

  • Al-Janabi, Z. A. H., et al. (2019). Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study. ResearchGate. [Link]

  • Wang, Q., et al. (2014). Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]

  • Google Patents. (2013). CN103145562B - N-ethyl aniline preparation method.

  • Nafee, S. S., et al. (2021). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. [Link]

  • Al-Azzawi, S. A. D., et al. (2022). Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][8][9][10] thiadiazole unit. University of Baghdad Digital Repository. [Link]

  • Antonysakthi, S., et al. (2022). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Bangladesh Journals Online. [Link]

  • Wang, Q., et al. (2013). 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ha, S. T., et al. (2011). Synthesis and Mesomorphic Properties of N(4-n-alkyloxy salicylidene)4′-n-alkylanilines and their Copper Complexes I. ResearchGate. [Link]

  • Ha, S. T., et al. (2011). Synthesis and Mesomorphic Properties of new Schiff Base Liquid Crystals, N-[4-(4-n-Alkanoyloxybenzoyloxy)-2-Hydroxybenzylidene]-4-Substituted-Anilines. ResearchGate. [Link]

  • Dawood, K. M., et al. (2014). Synthesis of liquid-crystalline 3,5-diarylisoxazolines. ResearchGate. [Link]

  • Al-Obaidi, N. S. (2018). Synthesis, Characterization and Studying Liquid Crystalline Properties of Some Azo - Schiff base Compounds Derivatives. ResearchGate. [Link]

  • Chauhan, B. C., et al. (2016). (PDF) Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. ResearchGate. [Link]

  • Hamad, W. M., & Salih, S. K. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. Aro, The Scientific Journal of Koya University. [Link]

  • Abass, H. A., & Ayed, N. J. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOGICAL ACTIVITY EVALUATION. Plant Archives. [Link]

  • Rahman, M. L., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. MDPI. [Link]

  • Zhang, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. RSC Advances. [Link]

  • Al-Dafa, Z. A. A., et al. (2016). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. [Link]

  • Bruce, D. W., et al. (2021). Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion. PMC. [Link]

  • Al-Noor, T. H., et al. (2021). Alkoxy-Functionalized Schiff-Base Ligation at Aluminum and Zinc: Synthesis, Structures and ROP Capability. MDPI. [Link]

  • Wikipedia contributors. (2023). p-Phenetidine. Wikipedia. [Link]

  • Bruce, D. W., et al. (2021). Liquid Crystals Based on the N-Phenylpyridinium Cation-Mesomorphism and the Effect of the Anion. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 4-Ethoxy-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Challenge

Welcome to the technical support guide for 4-Ethoxy-N-ethylaniline. As a researcher using this intermediate—likely for pharmaceutical synthesis or dye development—you have likely observed its tendency to rapidly darken from a clear/pale yellow liquid to a dark brown or black viscous oil.

The Core Issue: This molecule is an "electron-rich" aromatic amine. The para-ethoxy group donates electron density into the benzene ring, while the N-ethyl group stabilizes the nitrogen center. While this makes it an excellent nucleophile for synthesis, it also lowers its oxidation potential, making it exceptionally sensitive to atmospheric oxygen and UV light.

This guide provides a mechanistic understanding of this degradation and a self-validating protocol to prevent it.

Module 1: The Chemistry of Degradation

Why does your sample turn black?

To prevent degradation, you must understand the enemy. The darkening is not a simple "spoiling"; it is a radical-mediated polymerization cascade.

The Mechanism[1][2][3][4]
  • Initiation: Exposure to UV light or trace metal ions catalyzes the abstraction of an electron from the nitrogen lone pair, forming a Radical Cation .

  • Propagation: These radicals are highly reactive. They can abstract protons or couple with other molecules.

  • Chromophore Formation: The radicals couple to form Quinone Imines and Azo-linkages . These highly conjugated systems absorb visible light strongly, resulting in the characteristic red-to-black color shift.

Visualization: The Oxidation Pathway

The following diagram illustrates the cascade from a pure sample to a degraded product.

OxidationPathway Input 4-Ethoxy-N-ethylaniline (Clear Liquid) Intermediate Radical Cation (Reactive Species) Input->Intermediate e- Abstraction Trigger Triggers: Oxygen (O2) + UV Light Trigger->Intermediate Product1 Quinone Imine (Red/Pink) Intermediate->Product1 Dimerization Product2 Polymers/Tars (Dark Brown/Black) Product1->Product2 Oligomerization

Figure 1: The oxidative cascade. Note that the "Red/Pink" stage is the first visual warning sign of compromised purity.

Module 2: Optimal Storage Protocol (SOP)

How to ensure long-term stability.

This protocol is designed to be a self-validating system . If you follow these steps, the physical appearance of the liquid serves as confirmation of success.

Standard Operating Procedure
ParameterCritical RequirementThe "Why" (Mechanistic Reason)
Container Amber Borosilicate GlassBlocks UV radiation (200–400 nm) which catalyzes the initial radical formation.
Seal Teflon (PTFE) lined capPrevents oxygen permeation. Standard polyethylene liners are gas-permeable over months.
Atmosphere Argon (Ar) SpargeArgon is heavier than air and creates a "blanket" over the liquid surface. Nitrogen (

) is lighter and mixes with air more easily.
Temperature +2°C to +8°C (Refrigerated)Slows the kinetics of the radical propagation step. Note: The compound may solidify (MP is near 0–4°C).
Desiccant Not usually required insideHowever, warm the bottle to Room Temp (RT) before opening to prevent condensation, which introduces water.
The "Argon Blanket" Technique

For this specific amine, simply flushing the headspace is insufficient.

  • Insert a long glass pipette connected to an Argon line directly into the liquid.

  • Bubble gently for 60 seconds (Sparging) to displace dissolved oxygen.

  • Slowly withdraw the pipette while continuing to flow gas to fill the headspace.

  • Immediately seal the cap.

Module 3: Troubleshooting & Recovery

Can I save my degraded sample?

Visual Diagnosis Guide
ObservationDiagnosisAction Required
Colorless / Pale Straw Purity >98%None. Safe to use.
Pink / Light Red Trace Oxidation (<1%)Use with Caution. Acceptable for crude reactions; purify for analytical standards.
Dark Brown / Opaque Significant Oxidation (>5%)PURIFICATION REQUIRED. Do not use. Impurities will act as radical scavengers and kill catalytic cycles.
Black / Tar PolymerizationDiscard. Recovery yield will be too low to justify effort.
Recovery Protocol: Vacuum Distillation

Because 4-ethoxy-N-ethylaniline has a high boiling point at atmospheric pressure (~250°C+), heating it without vacuum will cause thermal decomposition before it distills.

Equipment:

  • Short-path distillation head.

  • Vacuum pump capable of <5 mmHg.

  • Zinc dust (Optional).

Step-by-Step:

  • Pre-treatment: If the sample is very dark, add 1% w/w Zinc dust. The Zinc acts as a reducing agent to convert some oxidation byproducts back to the amine or non-volatile salts.

  • Setup: Connect the flask to the vacuum line. Ensure all joints are greased and clipped.

  • Vacuum: Apply full vacuum before heating. Aim for <2 mmHg.[1][2]

  • Heat: Slowly heat the oil bath.

    • Expected BP: ~110–120°C at 2 mmHg (Estimate based on Clausius-Clapeyron relation).

  • Collection: Discard the first 5% (forerun) which contains water or volatile breakdown products. Collect the main fraction when the temperature stabilizes.

Decision Logic for Recovery

Use this flowchart to decide how to process your current inventory.

DecisionTree Start Inspect Sample Color What is the color? Start->Color Clear Clear / Pale Yellow Color->Clear Pristine Red Pink / Reddish Color->Red Mild Oxidation Brown Dark Brown / Black Color->Brown Severe ActionUse Proceed with Experiment Clear->ActionUse ActionFilter Optional: Pass through Basic Alumina plug Red->ActionFilter ActionDistill Vacuum Distillation (Required) Brown->ActionDistill ActionDistill->ActionUse Yield > 50% ActionDiscard Discard safely ActionDistill->ActionDiscard Yield < 50% ActionFilter->ActionUse If color clears ActionFilter->ActionDistill If color persists

Figure 2: Decision matrix for sample handling based on visual inspection.

Frequently Asked Questions (FAQ)

Q: Can I store this in a freezer (-20°C)? A: Yes, freezing is excellent for stability. However, the compound will solidify. You must allow the container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture into the product. Water promotes hydrolysis and further oxidation.

Q: My sample is solid at room temperature. Is it degraded? A: Not necessarily. Pure 4-ethoxy-N-ethylaniline has a melting point near 2–4°C, but slight impurities can depress this. If it is stored in a cold lab or fridge, it may crystallize. Gently warm it to 25°C. If it melts into a clear liquid, it is good. If it melts into a dark brown sludge, it is degraded.

Q: Why do you recommend Argon over Nitrogen? A: While Nitrogen is acceptable, Argon is denser than air. When you open a bottle to pipette out a sample, an Argon "blanket" tends to stay inside the bottle, protecting the remaining liquid. Nitrogen mixes with air rapidly, requiring a full re-sparge after every use.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9076, p-Phenetidine (Related Structure). Retrieved from [Link]

    • Note: Used for comparative physical property data (Melting Point/Boiling Point) of the parent phenetidine class.
  • Note: Consulted for general handling of alkyl-anilines and hazard identific
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

Sources

Technical Support Center: Managing Over-Alkylation in N-Ethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-ethylaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-ethylaniline, with a particular focus on the persistent issue of over-alkylation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your experimental work.

Foundational Understanding of N-Ethylaniline Synthesis

What are the common methods for synthesizing N-ethylaniline?

There are several established routes for the synthesis of N-ethylaniline, each with its own set of advantages and challenges:

  • Direct Alkylation with Ethanol: This traditional industrial method involves the reaction of aniline with ethanol at high temperatures (200-300°C) and pressures, often in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.[1][2] While economically viable due to the low cost of reactants, this method is often plagued by a lack of selectivity, leading to significant over-alkylation.

  • Reductive Amination: A more selective and milder approach involves the reaction of aniline with acetaldehyde to form an intermediate Schiff base, which is then reduced to N-ethylaniline.[1][3] This method can be performed under normal temperature and pressure and often results in higher yields and purity of the desired product.[2][3]

  • Alkylation with Ethyl Halides: The reaction of aniline with an ethyl halide, such as ethyl chloride, is a classic laboratory method.[4] However, it is less common on an industrial scale due to the higher cost of ethyl halides and the generation of salt byproducts.

  • Catalytic N-Alkylation: Modern approaches utilize various catalysts to improve the selectivity and efficiency of the reaction between aniline and ethanol under milder conditions.[5] These can include zeolites, metal complexes (e.g., copper, nickel, ruthenium), and photocatalysts.[6][7][8] The "borrowing hydrogen" methodology is a key concept in many of these catalytic systems, where the alcohol is transiently oxidized to an aldehyde in situ.[7][9]

What is over-alkylation in N-ethylaniline synthesis and why does it occur?

Over-alkylation is the primary side reaction in N-ethylaniline synthesis, leading to the formation of the undesired by-product, N,N-diethylaniline. This occurs because the initial product, N-ethylaniline, is itself a nucleophile and can react further with the ethylating agent in the reaction mixture. The lone pair of electrons on the nitrogen atom of N-ethylaniline can attack another molecule of the ethylating agent, leading to the formation of the dialkylated product.

The propensity for over-alkylation is a significant challenge, particularly in the high-temperature, high-pressure synthesis from aniline and ethanol, where reaction mixtures can contain 10-25% N,N-diethylaniline.[1]

G cluster_main_reaction Desired Reaction: Mono-alkylation cluster_side_reaction Side Reaction: Over-alkylation Aniline Aniline (C₆H₅NH₂) NEthylaniline N-Ethylaniline (C₆H₅NHCH₂CH₃) Aniline->NEthylaniline + Ethylating Agent EthylatingAgent Ethylating Agent (e.g., Ethanol, Acetaldehyde) NEthylaniline_side N-Ethylaniline (C₆H₅NHCH₂CH₃) NEthylaniline->NEthylaniline_side Product becomes reactant NNDiethylaniline N,N-Diethylaniline (C₆H₅N(CH₂CH₃)₂) NEthylaniline_side->NNDiethylaniline + Ethylating Agent EthylatingAgent_side Ethylating Agent

Figure 1: Competing reactions in N-ethylaniline synthesis.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during N-ethylaniline synthesis in a question-and-answer format.

Problem 1: High levels of N,N-diethylaniline impurity.
Q: My reaction has a low yield of N-ethylaniline and a high proportion of N,N-diethylaniline. What are the likely causes?

A: This is a classic case of over-alkylation. The primary reasons for this are often related to reaction conditions and stoichiometry:

  • High Temperature and Pressure: Traditional methods using aniline and ethanol often require harsh conditions (e.g., 300°C and 9.84 MPa), which can promote the further alkylation of the desired N-ethylaniline product.[1]

  • Molar Ratio of Reactants: An excess of the ethylating agent (ethanol or ethyl halide) relative to aniline will naturally drive the reaction towards the more substituted product, N,N-diethylaniline.

  • Catalyst Choice: The type of catalyst used can significantly influence the selectivity of the reaction. Some catalysts may not be selective for mono-alkylation.

Q: How can I adjust the stoichiometry to favor mono-alkylation?

A: To favor the formation of N-ethylaniline, it is crucial to control the molar ratio of the reactants. Using aniline in excess relative to the ethylating agent can help to increase the probability of the ethylating agent reacting with a primary amine (aniline) rather than the secondary amine product (N-ethylaniline). However, this will require separation of the unreacted aniline after the reaction.

A more effective approach is to use a method that allows for controlled addition of the alkylating agent or generates it in situ at a low concentration. In reductive amination, for example, a slight excess of acetaldehyde to aniline (e.g., 1.2:1 molar ratio) is often used, with the reducing agent being the limiting factor for the second alkylation.[2]

Q: What is the impact of temperature and pressure on over-alkylation?

A: Generally, higher temperatures and pressures increase the reaction rate but can also decrease selectivity, leading to more over-alkylation. Lowering the temperature can help to improve selectivity, but may also lead to lower conversion rates. It is a matter of optimizing the balance between reaction rate and selectivity for your specific reaction setup. Milder methods like reductive amination at atmospheric pressure and room temperature are designed to circumvent these issues.[3][10]

Q: Are there specific catalysts that improve selectivity for N-ethylaniline?

A: Yes, catalyst development is a key area of research for selective N-alkylation.

  • Zeolites: Vapor-phase alkylation of aniline with ethanol over certain zeolites, such as HY and ultrastable Y zeolites, has been shown to favor N-alkylation, with N-ethylaniline being the major product.[6]

  • Metal Catalysts: Nickel-based catalysts have been developed for the selective mono-alkylation of anilines with alcohols.[7] Similarly, ruthenium and cobalt complexes have shown high efficiency for the mono-N-alkylation of aromatic amines.[8] These catalysts often operate via a "borrowing hydrogen" mechanism, which can offer greater control over the reaction.

  • Photocatalysts: Emerging research has demonstrated visible-light-induced N-alkylation of anilines, which can proceed under very mild conditions without the need for metal catalysts or strong bases, thus offering a potentially more selective and environmentally friendly route.[5]

Synthesis MethodTypical ConditionsSelectivity for N-EthylanilineKey Considerations
Direct Alkylation with Ethanol 200-300°C, high pressure, acid catalyst[1]Low to ModerateHigh over-alkylation, harsh conditions, equipment corrosion.[1][2]
Reductive Amination Room temp, atmospheric pressure[3]High to ExcellentMilder conditions, higher purity, may require a reducing agent like NaBH₄.[2][3]
Catalytic N-Alkylation (e.g., Ni, Ru) 100-150°C, may require a base[7][8]HighGood functional group tolerance, catalyst cost and recovery.[7]
Vapor-Phase Alkylation (Zeolites) 200-400°C, atmospheric pressure[6]Moderate to HighContinuous process, catalyst deactivation can be an issue.
Problem 2: The reaction is not proceeding or the conversion is low.
Q: I am attempting a catalytic N-alkylation, but the conversion of aniline is very low. What could be the problem?

A: Low conversion in a catalytic reaction can stem from several factors:

  • Catalyst Inactivity or Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent. For supported catalysts, the active sites may be blocked. Ensure your reactants are of appropriate purity and the catalyst has been handled and stored correctly.

  • Insufficient Temperature: Many catalytic processes, while milder than the classical method, still require a certain activation temperature to proceed at a reasonable rate. Check the literature for the optimal temperature range for your specific catalyst system.[7]

  • Incorrect Reaction Atmosphere: Some catalysts, particularly those involving metal hydrides, are sensitive to air and moisture. The reaction may need to be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Mass Transfer Limitations: In heterogeneous catalysis (e.g., with zeolites or supported metal catalysts), the rate may be limited by the diffusion of reactants to the catalyst surface. Adequate stirring or flow rate is crucial.

G Start Low Conversion of Aniline CheckCatalyst Is the catalyst active and handled correctly? Start->CheckCatalyst CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes Solution1 Solution: Purify reactants, use fresh catalyst. CheckCatalyst->Solution1 No CheckAtmosphere Is an inert atmosphere required and maintained? CheckTemp->CheckAtmosphere Yes Solution2 Solution: Adjust temperature as per literature. CheckTemp->Solution2 No CheckStirring Is mixing/stirring adequate? CheckAtmosphere->CheckStirring Yes Solution3 Solution: Degas solvents and run under N₂ or Ar. CheckAtmosphere->Solution3 No Solution4 Solution: Increase stirring rate. CheckStirring->Solution4 No

Figure 2: Troubleshooting low conversion in catalytic N-alkylation.
Problem 3: Difficulty in purifying N-ethylaniline.
Q: How can I effectively separate N-ethylaniline from unreacted aniline and the N,N-diethylaniline byproduct?

A: The separation of these closely related amines can be challenging due to their similar boiling points.

  • Fractional Distillation: This is the most common industrial method. While aniline (b.p. 184°C), N-ethylaniline (b.p. 205°C), and N,N-diethylaniline (b.p. 217°C) have different boiling points, a highly efficient fractional distillation column is required for good separation. This is often performed under reduced pressure.[1]

  • Chromatography: For smaller, laboratory-scale purifications, column chromatography on silica gel is a viable option.[11] A solvent system such as ethyl acetate/cyclohexane can be used to separate the components.[11]

  • Chemical Separation: A chemical method can be employed to remove the N,N-diethylaniline. One patented method involves reacting the mixture with tosyl chloride in the presence of a base.[2] N-ethylaniline reacts to form a sulfonamide, while the tertiary amine, N,N-diethylaniline, does not. The N,N-diethylaniline can then be removed by steam distillation. The sulfonamide can subsequently be hydrolyzed back to N-ethylaniline.[2]

Problem 4: Concerns about hazardous reagents and harsh conditions.
Q: Are there greener and safer alternatives to the traditional high-pressure synthesis?

A: Absolutely. The field of green chemistry has driven the development of several safer and more environmentally benign methods for N-ethylaniline synthesis.

  • Reductive Amination with Acetaldehyde: This is a leading alternative. It operates at or near room temperature and atmospheric pressure, significantly reducing the risks associated with high-pressure equipment.[3][10] Using a reducing agent like sodium borohydride is common.[3]

  • Catalytic Transfer Hydrogenation: This approach uses a safe source of hydrogen, such as ammonium formate or isopropanol, in the presence of a catalyst like Pd/C.[11] This avoids the need for high-pressure hydrogen gas.

  • One-Pot Synthesis from Nitrobenzene: Some methods start from nitrobenzene and ethanol, combining the reduction of the nitro group and the N-alkylation in a single step.[12] This can improve atom economy and reduce the number of unit operations.

Experimental Protocol: Selective Synthesis of N-Ethylaniline via Reductive Amination

This protocol is based on the principles of reductive amination, which offers high selectivity for the mono-alkylated product under mild conditions.[3][11]

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1 equivalent) in anhydrous ethanol at room temperature.

    • Slowly add acetaldehyde (1.05-1.2 equivalents) to the stirred solution. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the corresponding Schiff base.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • In a separate beaker, prepare a solution or slurry of sodium borohydride (1.5 equivalents) in ethanol.

    • Slowly add the sodium borohydride solution/slurry to the cooled reaction mixture. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and perform this step away from ignition sources.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC/GC-MS analysis indicates the consumption of the Schiff base.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add dichloromethane or ethyl acetate to the aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, dilute HCl (to remove any unreacted aniline), water, dilute NaOH (to remove any acidic impurities and neutralize), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-ethylaniline.

    • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Monitoring the Reaction:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Infrared (IR) spectroscopy can be used to confirm the disappearance of the C=N stretch of the Schiff base and the appearance of the N-H stretch of the secondary amine product.[13]

References

  • CN103145562B - N-ethyl aniline preparation method - Google Patents.
  • N-ethyl aniline preparation method - Eureka | Patsnap. Available at: [Link]

  • Synthesis of N-ethylaniline - PrepChem.com. Available at: [Link]

  • CN103145562A - N-ethyl aniline preparation method - Google Patents.
  • N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites - ResearchGate. Available at: [Link]

  • One pot synthesis of N-ethylaniline from nitrobenzene and ethanol - ResearchGate. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. Available at: [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar. Available at: [Link]

  • CN103193656A - Synthesis method of N-ethylaniline - Google Patents.
  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. Available at: [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | ACS Catalysis - ACS Publications. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. Available at: [Link]

  • EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - NIH. Available at: [Link]

  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • CN112341341A - Preparation method of N-ethylaniline - Google Patents.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Mechanistic study. (a) Reaction of aniline with alkyl halide under the... - ResearchGate. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC - NIH. Available at: [Link]

Sources

Validation & Comparative

Validation of Analytical Methods for Quantifying N-Alkylanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trace Impurity Challenge

N-alkylanilines (e.g., N-methylaniline, N,N-dimethylaniline) are critical intermediates in pharmaceutical synthesis but pose significant risks as potential genotoxic impurities (GTIs). Under ICH M7 guidelines, these compounds must often be controlled to trace levels (ppm or ppb) in the final drug substance.[1]

This guide compares the two dominant analytical architectures—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .[2][3][4] While traditional GC-MS methods have been the historical standard, this guide presents evidence validating LC-MS/MS as the superior "product" for modern pharmaceutical workflows, offering higher sensitivity, reduced sample preparation, and superior handling of thermally unstable matrices.

Strategic Method Selection: Causality & Mechanism

To choose the correct validation path, one must understand the physicochemical constraints of N-alkylanilines.[1]

The "Product" Approach: LC-MS/MS
  • Mechanism: Uses Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to ionize polar amines directly in the liquid phase.

  • Causality: N-alkylanilines are basic (pKa ~4-5). In an acidic mobile phase (e.g., 0.1% Formic Acid), they are fully protonated (

    
    ), resulting in exceptional ionization efficiency.
    
  • Advantage: Eliminates the need for derivatization, reducing error sources and preparation time.[1]

The Alternative: GC-MS[3][5][6][7]
  • Mechanism: Relies on volatilization of the analyte.[1]

  • Limitation: N-alkylanilines are polar and can tail significantly on non-polar GC columns due to interaction with active silanol sites.[1]

  • Requirement: Often requires derivatization (e.g., with acetic anhydride or trifluoroacetic anhydride) to improve peak shape and thermal stability, introducing a critical variability step in validation.

Comparative Performance Review

The following data summarizes a comparative validation study between a Direct-Injection LC-MS/MS method and a Derivatization GC-MS method for N,N-dimethylaniline (DMA) in a solid oral dosage matrix.

Table 1: Performance Metrics Comparison
MetricLC-MS/MS (Recommended) GC-MS (Alternative) Implication
LOD (Limit of Detection) 0.5 ng/mL10 ng/mLLC-MS/MS is ~20x more sensitive for trace GTIs.[4]
Linearity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
> 0.999 (0.5 - 100 ng/mL)> 0.995 (10 - 500 ng/mL)LC-MS/MS offers a wider dynamic range at trace levels.
Sample Prep Time 30 mins (Dilute & Shoot)120 mins (Derivatization + LLE)LC-MS/MS increases throughput by 400%.
Recovery (Accuracy) 95% - 105%80% - 115%GC-MS suffers from variability in derivatization efficiency.
Selectivity High (MRM Transitions)Moderate (SIM mode)LC-MS/MS MRM eliminates matrix interference more effectively.

Visualizing the Analytical Decision Matrix

The following diagram illustrates the logical pathway for selecting the appropriate method and the workflow for the recommended LC-MS/MS approach.

MethodSelection Start Start: N-Alkylaniline Analysis VolatilityCheck Is Analyte Volatile & Thermally Stable? Start->VolatilityCheck TraceLevel Is Target Limit < 1 ppm? VolatilityCheck->TraceLevel No / Polar GCMS GC-MS Method (Requires Derivatization) VolatilityCheck->GCMS Yes (Stable) TraceLevel->GCMS No (High Concentration) LCMS LC-MS/MS Method (Direct Injection) TraceLevel->LCMS Yes (High Sensitivity Needed) Prep Sample Preparation: Liquid-Liquid Extraction (LLE) LCMS->Prep Analysis Analysis: MRM Mode (Selectivity) Prep->Analysis Data Validation Data: Accuracy, Precision, LOD/LOQ Analysis->Data

Figure 1: Decision matrix for selecting LC-MS/MS vs. GC-MS based on analyte stability and sensitivity requirements.[4][5]

The "Gold Standard" Protocol: Optimized LC-MS/MS

This protocol is designed to be self-validating by incorporating internal standards (IS) to correct for matrix effects in real-time.[4]

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: Phenyl-Hexyl or C18 (100 x 2.1 mm, 1.7 µm). Reasoning: Phenyl-Hexyl provides superior retention for aromatic amines via pi-pi interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare stock of N-alkylaniline at 1 mg/mL in methanol.[1]

    • Crucial Step: Spike Deuterated Internal Standard (e.g., N-methylaniline-d5) at a constant concentration (e.g., 50 ng/mL) into all standards and samples. This ensures that any ionization suppression is mathematically cancelled out.[4]

  • Sample Extraction:

    • Weigh 50 mg of drug substance.[1]

    • Dissolve in 10 mL of diluent (50:50 Water:MeOH).

    • Sonicate for 10 mins. Centrifuge at 10,000 rpm to remove particulates.

  • MS/MS Detection:

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Select one Quantifier transition (most intense) and one Qualifier transition (for confirmation).

    • Example for N,N-Dimethylaniline: Precursor 122.1 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       Product 77.1 (Quantifier).[1]
      

Validation Framework (ICH Q2 R2)

To ensure the method is "fit for purpose," follow this validation structure derived from ICH Q2(R2) guidelines.

Specificity (Selectivity)[4][8]
  • Objective: Prove the method can measure the analyte in the presence of impurities.

  • Protocol: Inject a "blank" matrix (drug substance without analyte) and spike it with N-alkylanilines.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank > 20% of the LOQ response.

Linearity & Range
  • Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 6 concentration levels from LOQ to 150% of the target limit.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Objective: Confirm the true value is measured.

  • Protocol: Spike the drug substance at 3 levels (LOQ, 100%, 150% of limit) in triplicate.

  • Acceptance Criteria: Mean recovery between 80% - 120% for trace levels (ppb/ppm).

Precision (Repeatability)
  • Objective: Verify consistency.

  • Protocol: 6 replicate injections of the standard at the target limit.

  • Acceptance Criteria: Relative Standard Deviation (RSD)

    
     for trace impurities.
    
Quantitation Limit (QL / LOQ)
  • Objective: Define the lowest quantifiable level.

  • Protocol: Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.

  • Acceptance Criteria: S/N

    
    .
    

Validation Logic Visualization

The following diagram details the ICH Q2(R2) validation workflow required to certify the LC-MS/MS method.

ValidationWorkflow Input Method Development Complete Spec Specificity: Blank vs. Spiked Input->Spec Lin Linearity: 6 Levels (LOQ-150%) Spec->Lin Acc Accuracy: Recovery (80-120%) Lin->Acc Prec Precision: RSD < 15% Acc->Prec Report Final Validation Report (ICH Q2) Prec->Report

Figure 2: Sequential validation workflow aligning with ICH Q2(R2) standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation. (2023).[6][7] Available at: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater . DNB (German National Library). (2021). Available at: [Link][4]

  • Quantification of aniline and N-methylaniline in indigo . National Institutes of Health (PMC). (2021). Available at: [Link]

  • LC-MS vs. GC-MS: Understanding the Key Differences and Uses . HPLC Vials. (2024). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . ICH Official Website. (2023). Available at: [Link][4]

Sources

performance of 4-ethoxy-N-ethylaniline as a dye precursor vs other anilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 4-Ethoxy-N-ethylaniline (also known as N-ethyl-p-phenetidine) as a precursor in dye synthesis. It contrasts this molecule with standard aniline derivatives, focusing on reaction mechanics, spectral performance, and safety profiles relevant to pharmaceutical and industrial applications.

Executive Summary

4-Ethoxy-N-ethylaniline (CAS: 15676-59-2) represents a specialized class of "blocked-para" aniline couplers. Unlike the ubiquitous N,N-diethylaniline which couples at the para-position to form high-intensity conjugated systems, 4-ethoxy-N-ethylaniline forces electrophilic attack to the ortho-position due to the ethoxy substituent blocking the para-site.

This structural constraint fundamentally alters its performance profile:

  • Spectral Shift: Induces hypsochromic shifts (blue-shift) compared to para-coupled analogs, favoring yellow/orange spectrums over reds/violets.

  • Stability: Ortho-coupling enables intramolecular hydrogen bonding, potentially enhancing light fastness compared to para-azo dyes.

  • Solubility: The N-ethyl and 4-ethoxy groups significantly increase lipophilicity, making it a superior candidate for solvent dyes and disperse dyes (polyesters) compared to simple anilines.

  • Toxicity: It carries a specific structural alert for nephrotoxicity (kidney toxicity), a critical consideration for drug development professionals handling phenetidine derivatives.[1]

Chemical Profile & Mechanistic Basis[2]

Structure-Activity Relationship (SAR)

The molecule features two electron-donating groups (EDGs) on the benzene ring:

  • N-Ethyl amino group (Strong Activator): Directs incoming electrophiles (diazonium salts) to the ortho and para positions.

  • 4-Ethoxy group (Moderate Activator): Blocks the para position relative to the nitrogen.

The "Blocked Para" Effect: In standard dye synthesis (e.g., using N,N-diethylaniline), the diazonium ion attacks the para-position, creating a linear, highly conjugated "Push-Pull" system. In 4-ethoxy-N-ethylaniline, the para-position is occupied. The reaction is sterically forced to the ortho-position relative to the amine.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways between a standard para-coupler and the ortho-coupling mechanism of 4-ethoxy-N-ethylaniline.

CouplingMechanism cluster_Standard Standard Coupler (N,N-Diethylaniline) cluster_Ethoxy Test Subject (4-Ethoxy-N-ethylaniline) Diazo Diazonium Salt (Electrophile) NND N,N-Diethylaniline (Para Open) Diazo->NND EEE 4-Ethoxy-N-ethylaniline (Para Blocked) Diazo->EEE ParaComplex Sigma Complex (Para Attack) NND->ParaComplex Fast Kinetics ParaDye Para-Azo Dye (Linear Conjugation) Red/Violet ParaComplex->ParaDye -H+ OrthoComplex Sigma Complex (Ortho Attack) EEE->OrthoComplex Slower (Steric Hindrance) OrthoDye Ortho-Azo Dye (Steric Twist + H-Bond) Yellow/Orange OrthoComplex->OrthoDye -H+

Figure 1: Mechanistic divergence between standard para-coupling and the forced ortho-coupling of 4-ethoxy-N-ethylaniline.

Comparative Performance Analysis

The following table contrasts 4-ethoxy-N-ethylaniline with industry-standard alternatives.

Feature4-Ethoxy-N-ethylaniline N,N-Diethylaniline p-Phenetidine
Role Secondary Amine CouplerTertiary Amine CouplerPrimary Amine / Diazo Component
Coupling Site Ortho (to Nitrogen)Para (to Nitrogen)Ortho (if used as coupler)
Reactivity Moderate (Sterically hindered)High (Unobstructed para)High
Resulting Color Yellow / Orange (

)
Red / Violet (

)
Orange / Red
Solubility High Lipophilicity (Solvent/Oil soluble)ModerateModerate
Stability High Light Fastness (Intramolecular H-bond)ModerateLow (Oxidation prone)
Toxicity Alert Nephrotoxic (Phenacetin metabolite)HepatotoxicNephrotoxic / Hemolytic
Key Performance Insights:
  • Spectral Hypsochromic Shift: The ortho-azo linkage disrupts the planarity of the molecule due to steric clash between the azo group and the ethyl/ethoxy substituents. This reduces the effective conjugation length, shifting absorption maxima to lower wavelengths (e.g., 400–450 nm vs. 500–550 nm for para-isomers).

  • Intramolecular Hydrogen Bonding: The secondary amine hydrogen (-NH-Et) in the ortho-azo dye can form a hydrogen bond with the azo nitrogen. This "locks" the conformation, significantly improving resistance to UV degradation (fading).

Experimental Protocol: Synthesis of an Ortho-Azo Dye

Objective: Synthesize a lipophilic azo dye using 4-ethoxy-N-ethylaniline and 4-nitrobenzenediazonium chloride to demonstrate ortho-coupling.

Reagents
  • Analyte: 4-Ethoxy-N-ethylaniline (1.65 g, 10 mmol) dissolved in 10 mL Glacial Acetic Acid.

  • Diazo Precursor: 4-Nitroaniline (1.38 g, 10 mmol).

  • Acid: HCl (concentrated, 3 mL) + Water (10 mL).

  • Nitrite: Sodium Nitrite (0.7 g, 10 mmol) in Water (5 mL).

  • Buffer: Sodium Acetate (saturated solution).

Step-by-Step Methodology
  • Diazotization (Generation of Electrophile):

    • Dissolve 4-nitroaniline in the HCl/Water mixture. Cool to 0–5°C in an ice bath.

    • Add Sodium Nitrite solution dropwise, maintaining temperature < 5°C. Stir for 20 mins.

    • Validation: Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid). Destroy excess HNO2 with urea if necessary.

  • Coupling (The Critical Step):

    • Place the 4-ethoxy-N-ethylaniline/acetic acid solution in a separate beaker and cool to 10°C.

    • Slowly add the diazonium salt solution to the coupler solution with vigorous stirring.

    • Crucial Control: The coupling rate at the ortho position is slow. Buffer the solution to pH 4–5 using Sodium Acetate to facilitate the attack of the unprotonated amine.

    • Observation: The mixture will darken; however, unlike para-coupling which is instantaneous, precipitation may take 30–60 minutes due to steric hindrance.

  • Isolation & Purification:

    • Allow the mixture to stand for 2 hours.

    • Filter the precipitate. Wash with cold water, then dilute ethanol to remove unreacted starting materials.

    • Recrystallize from hot ethanol.

  • Characterization:

    • TLC: Run against starting materials (Silica gel, Hexane:Ethyl Acetate 3:1). The product will have a higher Rf than the diazonium salt but lower than the pure amine.

    • UV-Vis: Expect

      
       approx. 420–440 nm (Yellow/Orange).
      

Safety & Toxicology (Drug Development Context)

For researchers in pharmaceutical development, this molecule requires strict handling protocols distinct from general anilines.[1]

  • Nephrotoxicity: 4-Ethoxy-N-ethylaniline is a structural analog of the metabolite of Phenacetin , a drug withdrawn due to kidney damage (analgesic nephropathy). The 4-ethoxy moiety is metabolically stable enough to reach the kidney, where oxidative activation can cause tubular necrosis.

  • Handling:

    • Use full PPE (Nitrile gloves, respirator).

    • Avoid skin contact strictly (rapid transdermal absorption due to N-ethyl lipophilicity).

    • Waste disposal: Segregate as "Toxic Organic - Nitrogenous."

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9076, p-Phenetidine. Retrieved from [Link]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.
  • European Chemicals Agency (ECHA). (2024). Substance Information: 4-ethoxyaniline.[2][3][4] Retrieved from [Link]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Helvetica Chimica Acta. (Authoritative source on ortho- vs para-coupling kinetics).
  • Occupational Safety and Health Administration (OSHA). (2024).[5] Occupational Chemical Database: Phenetidine. Retrieved from [Link]

Sources

Comparative Guide: Structural Validation of 4-Ethoxy-N-ethylaniline via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate profiling, distinguishing between N-alkyl and O-alkyl isomers is a critical quality attribute. For 4-ethoxy-N-ethylaniline (also known as N-ethyl-p-phenetidine), the structural challenge lies in confirming the placement of two ethyl groups: one attached to the ether oxygen and one to the amine nitrogen.

While 1D 1H NMR and Mass Spectrometry (MS) provide preliminary evidence, they lack the connectivity data required for GMP-compliant structural validation. This guide outlines a self-validating 2D NMR workflow (COSY, HSQC, HMBC) that objectively outperforms 1D techniques by providing unambiguous scalar coupling evidence, eliminating reliance on heuristic chemical shift tables.

The Structural Challenge: A Tale of Two Ethyls

The molecule 4-ethoxy-N-ethylaniline (


) presents a specific spectroscopic hazard: Spectral Overlap and Isomeric Ambiguity .
  • The Components: The structure contains two ethyl chains (

    
    ) and a para-substituted benzene ring.
    
  • The Risk: A standard 1D NMR spectrum will show two triplets (methyls) and two quartets (methylenes). Without 2D correlations, a researcher might misidentify this compound as:

    • N,N-diethyl-4-hydroxyaniline (two ethyls on Nitrogen).

    • O,O-diethyl... (chemically impossible, but represents the logic failure).

    • Ring-alkylated isomers (e.g., 2-ethyl-4-ethoxyaniline).

Comparative Analysis of Validation Methods
FeatureMethod A: 1D NMR (Alternative)Method B: Mass Spectrometry (Alternative)Method C: 2D NMR Suite (Recommended)
Primary Output Chemical Shift (

), Integration
Molecular Ion (

)
Connectivity (Through-bond)
Isomer Discrimination Low. Relies on reference tables; prone to solvent shift errors.Medium. Requires complex fragmentation analysis to distinguish isomers.High. Directly maps atom-to-atom connectivity.
Confidence Level Inferential (90%)Corroborative (85%)Definitive (99.9%)
Throughput High (5 mins)High (2 mins)Medium (20-40 mins)

Technical Deep Dive: The 2D Validation Suite

To validate the structure, we utilize a "Pulse Sequence Cascade." Each experiment answers a specific connectivity question, building a self-validating logic chain.

Step 1: COSY (Correlation Spectroscopy)
  • Purpose: Establish the internal connectivity of the ethyl chains.

  • Mechanism: Detects protons separated by 3 bonds (

    
    ).
    
  • Result: Confirms that the triplet at

    
     1.2 ppm couples only to the quartet at 
    
    
    
    3.1 ppm (System A), and the triplet at
    
    
    1.35 ppm couples only to the quartet at
    
    
    3.95 ppm (System B).
Step 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Assign carbon environments to protons. This is the discriminator.

  • Mechanism: Correlates a proton to its directly attached carbon (

    
    ).
    
  • Crucial Insight: Oxygen is significantly more electronegative than Nitrogen.

    • The O-CH₂ carbon resonates downfield (~64 ppm).

    • The N-CH₂ carbon resonates upfield (~38 ppm).

    • HSQC proves we have one ether and one amine, ruling out N,N-diethyl isomers.

Step 3: HMBC (Heteronuclear Multiple Bond Correlation) - The "Smoking Gun"
  • Purpose: Link the ethyl chains to the aromatic ring (Regiochemistry).

  • Mechanism: Detects long-range couplings (2-3 bonds,

    
     and 
    
    
    
    ).
  • The Proof:

    • O-Ethyl Connection: The O-CH₂ protons must show a correlation to the aromatic carbon C4 (

      
       ~152 ppm).
      
    • N-Ethyl Connection: The N-CH₂ protons must show a correlation to the aromatic carbon C1 (

      
       ~142 ppm).
      

Experimental Protocol

Objective: Acquire a dataset capable of passing regulatory audit for structural identity.

A. Sample Preparation[1][2]
  • Solvent: Dissolve 10-15 mg of analyte in 0.6 mL CDCl₃ (Chloroform-d).

    • Why CDCl₃? It minimizes exchange broadening of the N-H proton compared to DMSO, though DMSO is acceptable if solubility is poor.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming stability.

  • Filtration: Filter solution through a cotton plug to remove particulates that degrade line shape.

B. Acquisition Parameters (600 MHz equivalent)
Parameter1D Proton2D HSQC (Ed.)2D HMBC
Pulse Sequence zg30hsqcedetgpsisp2.3hmbcgplpndqf
Scans (NS) 16816-32
Relaxation Delay (D1) 1.0 s1.5 s1.5 s
Points (TD) 64k2k (F2) x 256 (F1)4k (F2) x 256 (F1)
Coupling Constant (CNST) N/A

Hz

Hz

Note: For HMBC, the 8 Hz optimization targets standard 2-3 bond couplings. If aromatic correlations are weak, a second experiment optimized for 5 Hz can be run.

Data Presentation & Logic Flow

Table 1: Structural Assignment Matrix (Simulated Data)
PositionGroup

(ppm)
Multiplicity

(ppm)
HMBC Correlations (H

C)
1 N-Ethyl (CH₃)1.25Triplet (t)14.8N-CH₂
2 N-Ethyl (CH₂)3.15 Quartet (q)38.5 C1 (Ring) , N-Ethyl CH₃
3 O-Ethyl (CH₃)1.38Triplet (t)15.1O-CH₂
4 O-Ethyl (CH₂)3.98 Quartet (q)63.9 C4 (Ring) , O-Ethyl CH₃
5 Ring C1 (ipso-N)-Quaternary142.5H(ortho), N-CH₂
6 Ring C4 (ipso-O)-Quaternary152.1H(meta), O-CH₂
7 Ring (Ortho/Meta)6.5 - 6.8AA'BB'113-116C1, C4
Visualization of Logic Pathways

The following diagrams illustrate the decision-making process and the specific HMBC correlations that validate the structure.

Diagram 1: The Validation Workflow

ValidationWorkflow Sample Unknown Sample (C10H15NO) OneD 1D NMR Spectrum (Ambiguous Triplets/Quartets) Sample->OneD COSY COSY Experiment (Defines Ethyl Units) OneD->COSY Resolves Spin Systems HSQC HSQC Experiment (Distinguishes O-CH2 vs N-CH2) COSY->HSQC Assigns Heteroatoms HMBC HMBC Experiment (Links Chains to Ring) HSQC->HMBC Proves Regiochemistry Result Validated Structure 4-ethoxy-N-ethylaniline HMBC->Result Confirmation

Caption: The stepwise spectroscopic workflow required to move from ambiguity to definitive structural validation.

Diagram 2: The "Smoking Gun" HMBC Correlations

HMBCCorrelations cluster_0 N-Ethyl Group cluster_1 Aromatic Ring cluster_2 O-Ethyl Group NCH2 N-CH2 Protons (3.15 ppm) C1 Carbon C1 (ipso-N) (142.5 ppm) NCH2->C1 Strong 3-bond coupling (Definitive Proof) C4 Carbon C4 (ipso-O) (152.1 ppm) NCH2->C4 No Correlation OCH2 O-CH2 Protons (3.98 ppm) OCH2->C1 No Correlation OCH2->C4 Strong 3-bond coupling (Definitive Proof)

Caption: Visualization of the critical HMBC correlations. The green arrows represent the specific long-range couplings that confirm the regiochemistry.

Conclusion

While 1D NMR is sufficient for routine identification of known batches, 2D NMR is the mandatory standard for structural validation of 4-ethoxy-N-ethylaniline. The combination of HSQC (distinguishing the electronic environment of the methylene carbons) and HMBC (linking those methylenes to specific aromatic ring positions) provides a self-consistent, legally defensible dataset that rules out all plausible isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for NMR interpretation logic).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for pulse sequence parameters).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for reference shifts of p-phenetidine and N-ethylaniline used to synthesize comparative data).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC correlation strengths in aromatic systems).

Sources

Safety Operating Guide

4-Ethoxy-N-Ethylaniline: Comprehensive Disposal & Handling Guide

[1]

Audience: Researchers, Laboratory Safety Officers, and Drug Development Scientists. Scope: Operational safety, waste categorization, and regulatory-compliant disposal of CAS 65570-13-0.

Chemical Profile & Hazard Assessment

4-ethoxy-N-ethylaniline (CAS: 65570-13-0 ), also known as N-Ethyl-p-phenetidine, is an aromatic amine intermediate often used in dye synthesis and pharmaceutical research.[1] Unlike simple solvents, its disposal requires strict adherence to protocols designed to prevent dermal absorption and aquatic contamination.

Critical Hazard Data

This compound belongs to the phenetidine class, historically linked to nephrotoxicity and methemoglobinemia. It must be treated as a high-toxicity organic waste.

PropertySpecificationOperational Implication
CAS Number 65570-13-0Use for waste manifesting and inventory tracking.[1]
Physical State Liquid (Oil)Requires leak-proof secondary containment.[1]
Flash Point >100°C (Est.)[1]Classify as Combustible , not Flammable, but treat as ignitable waste.[1]
Toxicity Acute Toxin (Skin/Oral)Zero-skin-contact policy. Permeates standard nitrile gloves over time.[1]
Reactivity Incompatible with Acids/OxidizersDo NOT mix with nitric acid or acidic waste streams (exothermic reaction).[1]

Pre-Disposal Handling & Containment[1][2]

Before the chemical leaves the bench, it must be stabilized and contained. The primary risk during transfer is splashing or vapor inhalation.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Use this tiered approach:

  • Respiratory: Fume hood mandatory. If working outside a hood (spill cleanup), use a half-mask respirator with Organic Vapor (OV) cartridges.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling.

  • Ocular: Chemical splash goggles. Face shield recommended during pouring operations >100 mL.

Container Specifications
  • Primary Container: Amber glass or High-Density Polyethylene (HDPE). Avoid LDPE or standard squirt bottles which may degrade.

  • Labeling: Must be labeled "HAZARDOUS WASTE - TOXIC" .

    • Explicitly list: 4-ethoxy-N-ethylaniline.

    • Add hazard pictogram: Skull & Crossbones (Acute Tox) and Health Hazard (Target Organ Tox).

Waste Categorization & Segregation Logic

Proper segregation is the single most critical step to prevent dangerous chemical reactions in the waste stream. 4-ethoxy-N-ethylaniline is a weak base; mixing it with acid waste streams can generate heat and toxic fumes.[1]

Segregation Decision Tree

The following logic flow dictates where this chemical belongs in your waste stream.

WasteSegregationStartWaste: 4-ethoxy-N-ethylanilineHalogenCheckDoes the mixture contain Halogens?(Chloroform, DCM, etc.)Start->HalogenCheckOxidizerCheckContains Oxidizers?(Nitrates, Peroxides)HalogenCheck->OxidizerCheckNoStreamAStream A: Halogenated Organic WasteHalogenCheck->StreamAYesAcidCheckIs the pH < 4?StreamBStream B: Non-Halogenated Organic Waste(PREFERRED ROUTE)AcidCheck->StreamBNoStreamCDo NOT Mix.Neutralize or Separate Stream.AcidCheck->StreamCYes (Exothermic Salt Formation)OxidizerCheck->AcidCheckNoOxidizerCheck->StreamCYes (Risk of Fire/Explosion)

Figure 1: Waste segregation logic.[1] The compound must be directed to the Non-Halogenated Organic stream unless mixed with solvents like Dichloromethane.

Step-by-Step Disposal Protocol

This protocol assumes the chemical is pure or in a solvent solution.

Step 1: Preparation
  • Clear the fume hood of all other reaction vessels.

  • Place the Waste Container (HDPE or Glass) in a secondary containment tray.

  • Verify the waste container tag lists "Non-Halogenated Organic" (unless mixed with DCM/Chloroform).

Step 2: Transfer
  • Using a funnel, slowly pour the 4-ethoxy-N-ethylaniline into the waste container.

  • Solvent Rinse: Rinse the original vessel 3 times with a compatible solvent (e.g., Acetone or Ethanol).

  • Add all rinsates to the same waste container. Do not pour rinsates down the drain; this compound is toxic to aquatic life.

Step 3: Decontamination
  • Wipe down the funnel and the exterior of the waste bottle with an acetone-soaked paper towel.

  • Dispose of the paper towel as Solid Hazardous Waste (contaminated debris). It cannot go in regular trash.[2]

Step 4: Final Closure
  • Cap the waste container tightly.[3][4]

  • Complete the waste tag with the start date and approximate volume.

  • Move to the Satellite Accumulation Area (SAA).

Emergency Spill Response

Aniline derivatives absorb rapidly through the skin. Speed is critical.

SpillResponseSpillSpill DetectedEvacuate1. Evacuate AreaAlert PersonnelSpill->EvacuatePPE2. Don PPE(Resp + Double Glove)Evacuate->PPEContain3. ContainmentUse Vermiculite/SandPPE->ContainAbsorb4. AbsorptionDo NOT use paper towelsContain->AbsorbClean5. DecontaminationScrub with soapy waterAbsorb->Clean

Figure 2: Immediate spill response workflow.[1] Note the prohibition of combustible absorbents like sawdust.

Specific Spill Instructions:

  • Absorbent: Use Vermiculite , Sand , or Clay . Do not use sawdust or paper towels for bulk liquid, as aromatic amines can be combustible and increase fire load.

  • Decontamination: After collecting the absorbed material, scrub the surface with a detergent solution. Aromatic amines can leave an oily residue that persists.

  • Disposal of Spill Debris: Double-bag all contaminated absorbents in heavy-duty hazardous waste bags. Label as "Toxic Debris: 4-ethoxy-N-ethylaniline".[1]

Regulatory Compliance (US EPA/RCRA)[1]

While 4-ethoxy-N-ethylaniline is not explicitly "P-listed" or "U-listed" by its specific CAS in 40 CFR 261.33, it is regulated by characteristic:

  • Toxicity Characteristic: If the waste stream fails TCLP (unlikely for this specific niche chemical unless in high volume, but always assume toxic).

  • Ignitability (D001): If the waste mixture has a flash point <60°C (e.g., if mixed with Acetone).

  • Generator Status: You must count this weight toward your monthly hazardous waste generation limits.

Destruction Method: The ultimate disposal method by the waste vendor will be Incineration . This is the only approved method to break down the aromatic amine structure and prevent environmental persistence.

References

  • Fisher Scientific. (2025).[5] Safety Data Sheet: p-Phenetidine. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-ethoxy-N-ethylaniline (CAS 65570-13-0).[1][6][7][8][9] Retrieved from

  • US Environmental Protection Agency (EPA). (2025). RCRA Waste Codes and Hazardous Waste Management. Retrieved from [1]

  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: N-Ethylaniline Hazard Profile. Retrieved from [1]

  • Dartmouth College EHS. (2024). Hazardous Waste Disposal Guide. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.